molecular formula C10H8N2O4 B13559807 3-(methoxycarbonyl)-1H-indazole-7-carboxylicacid

3-(methoxycarbonyl)-1H-indazole-7-carboxylicacid

Cat. No.: B13559807
M. Wt: 220.18 g/mol
InChI Key: WCLSAMVAMNXZMP-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)-1H-indazole-7-carboxylicacid is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

3-methoxycarbonyl-2H-indazole-7-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)8-5-3-2-4-6(9(13)14)7(5)11-12-8/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

WCLSAMVAMNXZMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid: Structure, Properties, and Synthetic Strategies

Disclaimer: Direct experimental data for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and extrapolating data from closely related, well-characterized indazole analogues. The content herein provides an expert-level perspective on the anticipated properties, characterization, and synthesis of the target molecule.

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of biologically active compounds. This guide focuses on a specific bifunctional derivative, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, a molecule poised for significant utility in synthetic chemistry and drug discovery due to its orthogonal functional groups, which allow for selective chemical modifications.

Part 1: Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid

  • Molecular Formula: C₁₀H₈N₂O₄

  • Molecular Weight: 220.18 g/mol

  • CAS Number: Not assigned. A related isomer, 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, demonstrates the existence of such disubstituted systems.[2]

Predicted Physicochemical Properties

The properties of the title compound are inferred from its constituent parents, 1H-indazole-3-carboxylic acid and 1H-indazole-7-carboxylic acid. The presence of both a carboxylic acid and a methyl ester suggests the compound will be a solid at room temperature with limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF.

PropertyPredicted ValueRationale and Supporting Data
Physical State Crystalline SolidBased on related compounds like 1H-indazole-3-carboxylic acid methyl ester and 1H-indazole-7-carboxylic acid, which are solids.[3][4]
Melting Point > 200 °C (with decomposition)1H-indazole-7-carboxylic acid has a melting point of approximately 240°C.[5] The additional ester group may slightly alter this, but a high melting point is expected.
Boiling Point > 400 °C (Predicted)High due to hydrogen bonding capabilities and molecular weight. The predicted boiling point for 1H-indazole-7-carboxylic acid is ~444°C.[4]
Solubility DMSO, DMF, Methanol (Slightly)Carboxylic acids and esters of this type typically exhibit good solubility in polar aprotic solvents.[4]
pKa (Acidic) ~3.5 - 4.5The pKa of the 7-carboxylic acid is predicted to be around 3.7.[4] The electron-withdrawing nature of the 3-methoxycarbonyl group is expected to maintain or slightly increase this acidity.
pKa (Basic) ~1.0 - 2.0The pyrazole ring nitrogen is weakly basic.
Structural Elucidation

The core of the molecule is the 1H-indazole bicyclic system. The key functional groups are a carboxylic acid at position C7 and a methyl ester at position C3. The relative positions of these electron-withdrawing groups significantly influence the electronic distribution within the aromatic system.

Caption: Chemical structure of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Part 2: Anticipated Spectroscopic Profile

The structural confirmation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid would rely on a combination of spectroscopic techniques. The following profile is predicted based on known data for similar structures.[6]

TechniquePredicted Observations
¹H NMR (in DMSO-d₆)~13.0-14.0 ppm: Broad singlet, 1H (NH ).~13.0 ppm: Broad singlet, 1H (COOH ).~8.2-8.4 ppm: Doublet, 1H (Ar-H at C4).~8.0-8.2 ppm: Doublet, 1H (Ar-H at C6).~7.3-7.5 ppm: Triplet, 1H (Ar-H at C5).~3.9-4.0 ppm: Singlet, 3H (OCH₃ ).
¹³C NMR (in DMSO-d₆)~168 ppm: Carboxylic acid carbonyl (C =O).~162 ppm: Ester carbonyl (C =O).~140-145 ppm: Quaternary carbons of the indazole ring.~120-135 ppm: Aromatic CH carbons.~110-115 ppm: Quaternary carbons of the indazole ring.~52 ppm: Methyl ester carbon (OC H₃).
IR Spectroscopy (KBr pellet)3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid).~3200 cm⁻¹: Broad N-H stretch.~1720-1700 cm⁻¹: C=O stretch (ester).~1690-1670 cm⁻¹: C=O stretch (carboxylic acid).~1600-1450 cm⁻¹: C=C stretching (aromatic ring).~1250-1200 cm⁻¹: C-O stretch (ester and acid).
Mass Spectrometry (ESI-)[M-H]⁻ at m/z 219.04: Deprotonation of the carboxylic acid is the most likely ionization event in negative mode.

Part 3: Proposed Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Forward Synthesis

A practical synthesis of this molecule would likely start from a commercially available substituted aniline. The indazole ring can be formed via diazotization followed by intramolecular cyclization. Subsequent functional group interconversions would yield the final product.

G Start 2-Amino-3-methyl -benzoic acid Intermediate1 Methyl 2-amino-3 -methylbenzoate Start->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl 1H-indazole -7-carboxylate Intermediate1->Intermediate2 Diazotization/Cyclization (NaNO₂, H+) Intermediate3 Methyl 3-bromo-1H -indazole-7-carboxylate Intermediate2->Intermediate3 Bromination (NBS) Intermediate4 Dimethyl 1H-indazole -3,7-dicarboxylate Intermediate3->Intermediate4 Carbonylation (CO, Pd catalyst, MeOH) FinalProduct 3-(Methoxycarbonyl)-1H -indazole-7-carboxylic acid Intermediate4->FinalProduct Selective Hydrolysis (e.g., LiOH, aq. THF)

Caption: Proposed synthetic workflow for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

This proposed route offers good control over the regiochemistry of the functional groups. The final selective hydrolysis of the 7-ester over the 3-ester would be a critical step, potentially achievable due to steric hindrance differences, though optimization would be required.

Chemical Reactivity

The bifunctional nature of this molecule is its most significant feature for a synthetic chemist:

  • Carboxylic Acid (C7): This group is ideal for forming amide bonds using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the attachment of various amines, amino acids, or complex molecular fragments.

  • Methyl Ester (C3): The ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide via aminolysis, or reduced to an alcohol. This provides a second site for derivatization, orthogonal to the C7 position.

  • Indazole N-H: The nitrogen at the 1-position can be alkylated or acylated, which can be useful for modulating the compound's physicochemical properties, such as solubility and metabolic stability.

Part 4: Applications in Drug Discovery and Chemical Biology

Indazole-containing compounds have demonstrated a wide range of biological activities, including acting as inhibitors of kinases, PARP, and other enzymes.[5]

  • Scaffold for Library Synthesis: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is an ideal starting point for the creation of chemical libraries. Diverse side chains can be introduced at the C7 position via amide coupling, and a second point of diversity can be introduced by modifying the C3 ester.

  • Fragment-Based Drug Discovery (FBDD): The indazole core is a common fragment in FBDD. This molecule could be used to grow fragments that bind to a biological target, with the two functional groups providing vectors for expansion into nearby pockets of the protein.

  • Anti-Cancer and Anti-Inflammatory Agents: Many indazole derivatives have been investigated as anti-cancer and anti-inflammatory drugs.[7] This scaffold provides a rigid core to which pharmacophoric elements can be attached to target specific proteins involved in these diseases.

Part 5: Exemplary Experimental Protocols

Protocol: Indazole Ring Formation

This protocol is adapted from established procedures for the synthesis of indazole-7-carboxylates.[2]

  • Acetylation: To a solution of methyl 2-amino-3-methylbenzoate (1.0 eq.) in chloroform, slowly add acetic anhydride (2.2 eq.) while maintaining the temperature below 40°C. Stir for 1 hour at room temperature.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.3 eq.) followed by isoamyl nitrite (2.2 eq.). Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Add methanol and 6N hydrochloric acid to the residue and stir at room temperature for 18 hours to remove any N-acetyl groups formed during the reaction.

  • Purification: Remove the volatiles under reduced pressure. The resulting crude product, methyl 1H-indazole-7-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Characterization by HPLC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in DMSO. Dilute this stock solution to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 100-500.

    • Analysis: Monitor for the expected [M-H]⁻ ion at m/z 219.04.

Part 6: Safety and Handling

  • Hazard Statements (Inferred): Based on related structures, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

References

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • LookChem. 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER. [Link]

  • LabAlley. 1H-Indazole-3-carboxylic acid methyl ester, min 97%, 10 grams. [Link]

  • LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PubChem. 1H-Indazole-7-carboxylic acid. [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Organic Syntheses. indazole. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

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The Indazole Nucleus: A Privileged Scaffold for Modern Drug Discovery — Unveiling the Therapeutic Potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, indazole derivative: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid. While direct biological data for this molecule is nascent, its structural features, including the strategic placement of methoxycarbonyl and carboxylic acid moieties, suggest a high probability for interaction with key biological targets. This document will, therefore, present a prospective analysis, outlining a comprehensive discovery and development workflow for this compound. We will explore its potential as an anti-cancer and anti-inflammatory agent, detail robust in-vitro screening protocols, and propose methodologies for target identification and validation. This guide is intended to serve as a foundational roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Power of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, has consistently emerged as a critical pharmacophore in the development of novel therapeutics.[1] Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological macromolecules, making it an ideal starting point for drug design.[4] The versatility of the indazole nucleus is evidenced by its presence in a diverse array of marketed drugs, including:

  • Granisetron: A potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1]

  • Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma and other cancers.[1][5][6]

The indazole core's ability to serve as a bioisostere for other aromatic systems, such as indole, further enhances its utility in medicinal chemistry.[7] This structural mimicry allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, presents a unique combination of functional groups. The carboxylic acid at the 7-position and the methoxycarbonyl group at the 3-position offer multiple avenues for interaction with biological targets. The carboxylic acid moiety, in particular, is a common feature in many drugs, often involved in critical hydrogen bonding interactions within a protein's active site.[8][9] However, it can also present challenges related to metabolic stability and membrane permeability. The methoxycarbonyl group can be viewed as a potential bioisostere for a carboxylic acid or as a handle for further chemical modification.[8][10]

This guide will lay out a systematic approach to investigate the therapeutic potential of this molecule, starting with a comprehensive screening cascade and culminating in target deconvolution.

Proposed Therapeutic Indications and Rationale

Based on the well-documented activities of numerous indazole derivatives, we hypothesize that 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid holds significant promise in two primary therapeutic areas: oncology and inflammation.

Oncology

The indazole scaffold is a prominent feature in a number of successful kinase inhibitors.[3][5][11] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[12][13] The structural motifs of our target molecule suggest the potential for it to act as a kinase inhibitor, making oncology a prime area for investigation.

Inflammation

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[4][7][14] The mechanisms underlying these effects are often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[14][15] The presence of the carboxylic acid group, a feature shared with non-steroidal anti-inflammatory drugs (NSAIDs), further supports the rationale for exploring its anti-inflammatory potential.

A Roadmap for Discovery: A Phased In-Vitro Screening Cascade

To systematically evaluate the therapeutic potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, a tiered in-vitro screening approach is recommended. This workflow is designed to first assess broad cytotoxic and anti-inflammatory effects, followed by more focused assays to elucidate the mechanism of action.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays (Oncology) cluster_2 Phase 2: Secondary & Mechanistic Assays (Inflammation) cluster_3 Phase 3: Target Identification Initial_Compound 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid Cytotoxicity_Screen Broad-Spectrum Cytotoxicity Assay (e.g., MTT/CTG on a cancer cell line panel) Initial_Compound->Cytotoxicity_Screen Anti_Inflammatory_Screen Primary Anti-Inflammatory Assay (e.g., LPS-induced cytokine release in PBMCs) Initial_Compound->Anti_Inflammatory_Screen Apoptosis_Assay Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity_Screen->Apoptosis_Assay COX_Assay COX-1/COX-2 Inhibition Assay Anti_Inflammatory_Screen->COX_Assay Cell_Cycle_Assay Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Assay Migration_Invasion_Assay Migration & Invasion Assays (Wound Healing/Transwell) Cell_Cycle_Assay->Migration_Invasion_Assay Kinase_Panel_Screen Broad Kinase Panel Screen Migration_Invasion_Assay->Kinase_Panel_Screen Target_ID Target Deconvolution (Affinity Chromatography, DARTS) Kinase_Panel_Screen->Target_ID Cytokine_Profiling Multiplex Cytokine Analysis COX_Assay->Cytokine_Profiling COX_Assay->Target_ID NO_Assay Nitric Oxide Production Assay Cytokine_Profiling->NO_Assay

Figure 1: A proposed phased screening cascade for evaluating the therapeutic potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Phase 1: Primary Screening

Objective: To obtain an initial assessment of the compound's biological activity.

3.1.1. Broad-Spectrum Cytotoxicity Screening

  • Protocol:

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, Hep-G2 - hepatoma) should be used.[9]

    • Assay: Cell viability will be assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo®.[2][16] These assays measure metabolic activity, which is proportional to the number of viable cells.

    • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The compound is then added at various concentrations and incubated for 48-72 hours. The respective assay reagent is added, and the signal is measured using a plate reader.

    • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

3.1.2. Primary Anti-Inflammatory Screening

  • Protocol:

    • Cell System: Freshly isolated human peripheral blood mononuclear cells (PBMCs) provide a physiologically relevant system.[17]

    • Assay: Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in response to an inflammatory stimulus.

    • Procedure: PBMCs are pre-treated with the compound at various concentrations for 1 hour, followed by stimulation with lipopolysaccharide (LPS). After 24 hours, the supernatant is collected, and cytokine levels are quantified using ELISA.

    • Endpoint: The concentration of the compound that inhibits cytokine release by 50% (IC50) is determined.

Phase 2: Secondary and Mechanistic Assays

Objective: To further characterize the biological activity and elucidate the potential mechanism of action based on the results from Phase 1.

3.2.1. Oncology-Focused Assays (if cytotoxic activity is observed)

  • Apoptosis Induction: Assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death.[12]

  • Cell Cycle Analysis: Evaluated by flow cytometry after PI staining of cellular DNA to determine if the compound induces cell cycle arrest at a specific phase.

  • Cell Migration and Invasion Assays: The wound healing ("scratch") assay and the transwell migration/invasion assay can be used to assess the compound's effect on cancer cell motility.[16][18]

  • Broad Kinase Panel Screen: A commercially available kinase panel (e.g., >400 kinases) should be used to identify potential kinase targets. This is a crucial step given the prevalence of indazoles as kinase inhibitors.[3][11]

3.2.2. Inflammation-Focused Assays (if anti-inflammatory activity is observed)

  • COX-1/COX-2 Inhibition Assays: Commercially available kits can be used to determine the compound's selectivity for the two COX isoforms.[15][19]

  • Multiplex Cytokine Analysis: A bead-based multiplex assay (e.g., Luminex) can provide a broader profile of the compound's effect on a wide range of cytokines and chemokines.

  • Nitric Oxide (NO) Production Assay: The Griess assay can be used to measure the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[20]

Assay Purpose Typical Endpoint
Oncology
MTT/CellTiter-GloAssess cell viability/proliferationIC50
Annexin V/PI StainingDetermine mode of cell deathPercentage of apoptotic cells
Cell Cycle AnalysisIdentify cell cycle arrestCell population in G1, S, G2/M
Wound Healing/TranswellEvaluate anti-metastatic potentialInhibition of cell migration/invasion
Kinase Panel ScreenIdentify potential kinase targetsPercent inhibition of kinase activity
Inflammation
LPS-induced Cytokine ReleasePrimary screen for anti-inflammatory activityIC50 for cytokine inhibition
COX-1/COX-2 InhibitionDetermine selectivity for COX isoformsIC50
Multiplex Cytokine AnalysisBroad profiling of inflammatory mediatorsFold change in cytokine levels
Nitric Oxide ProductionAssess inhibition of a key inflammatory mediatorIC50
Table 1: Summary of proposed in-vitro assays.

Delving Deeper: Target Identification and Validation

Identifying the direct molecular target(s) of a bioactive compound is a critical step in drug discovery.[1][21] Based on the screening results, a targeted approach to deconvolution can be employed.

Target_Identification Bioactive_Compound 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid Affinity_Chromatography Affinity Chromatography (Compound immobilized on beads) Bioactive_Compound->Affinity_Chromatography DARTS Drug Affinity Responsive Target Stability (DARTS) Bioactive_Compound->DARTS Cell_Lysate Cell Lysate Incubation Affinity_Chromatography->Cell_Lysate DARTS->Cell_Lysate Protein_Pulldown Protein Pulldown/Separation Cell_Lysate->Protein_Pulldown Protease_Digestion Protease Digestion Cell_Lysate->Protease_Digestion Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Protein_Pulldown->Mass_Spectrometry Protease_Digestion->Mass_Spectrometry Target_Identification Identification of Candidate Proteins Mass_Spectrometry->Target_Identification Target_Validation Target Validation (siRNA, CRISPR, etc.) Target_Identification->Target_Validation

Figure 2: A generalized workflow for target identification of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Proposed Methodologies
  • Affinity Chromatography coupled with Mass Spectrometry: This is a classic and robust method for target identification.[22][23]

    • Protocol:

      • Immobilization: The compound is chemically linked to a solid support (e.g., agarose beads) via a linker attached to a non-essential part of the molecule.

      • Incubation: The immobilized compound is incubated with a cell lysate.

      • Pulldown and Elution: Proteins that bind to the compound are "pulled down" and then eluted.

      • Identification: The eluted proteins are identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[22][23]

    • Protocol:

      • Incubation: A cell lysate is incubated with the compound or a vehicle control.

      • Protease Treatment: A protease is added to both samples to digest the proteins.

      • Analysis: The samples are analyzed by SDS-PAGE and/or mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.

Conclusion and Future Directions

While 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is currently an understudied molecule, its structural features, embedded within the privileged indazole scaffold, provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined a comprehensive and scientifically rigorous roadmap for its evaluation, starting from broad phenotypic screening in oncology and inflammation, progressing to mechanistic studies, and culminating in target identification.

The successful execution of this research plan will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of indazole derivatives. The insights gained could pave the way for the development of a new class of drugs for the treatment of cancer, inflammatory disorders, or other diseases. Future work will involve the chemical synthesis of the target molecule and its analogs, followed by the systematic execution of the proposed experimental workflows.

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1H-Indazole-7-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1H-indazole-7-carboxylic acid derivatives, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Pharmacophore Significance

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking purine bases and engaging diverse biological targets. While the 3- and 5-positions have been exhaustively explored (e.g., in kinase inhibitors like Axitinib), the 7-position (C7) offers a unique vector for chemical space exploration.

Derivatives of 1H-indazole-7-carboxylic acid are critical because the C7 substituent:

  • Modulates Solubility: The carboxylic acid and its polar amide derivatives significantly improve aqueous solubility compared to the lipophilic core.

  • Induces Selectivity: Proximity to the N1-hydrogen allows for intramolecular hydrogen bonding (pseudo-ring formation) or specific steric clashes that drive isoform selectivity (e.g., nNOS vs. eNOS).

  • Serves as a Precursor: It is the synthetic gateway to 2H-indazole drugs like Niraparib (PARP inhibitor), where the 7-carboxamide is essential for binding affinity.

Synthetic Strategies: Accessing the C7 Core

Synthesizing the 1H-indazole-7-carboxylic acid core requires overcoming the inherent stability of the benzene ring. Two primary strategies dominate the literature: De Novo Cyclization and Directed Ortho-Metalation (DoM).

Strategy A: The "Modified Jacobson" Cyclization (De Novo)

This is the most scalable industrial route. It proceeds via the diazotization of substituted anilines.

  • Starting Material: Methyl 2-amino-3-methylbenzoate.

  • Mechanism: Intramolecular cyclization of the diazonium intermediate onto the adjacent methyl group.

  • Key Reagents: Acetic anhydride (to form the N-acetyl intermediate), Isoamyl nitrite (diazotization), Potassium acetate (base).

Strategy B: Directed Ortho-Metalation (DoM)

Used for late-stage functionalization, this method utilizes the N1-protecting group to direct lithiation to the C7 position.

  • Starting Material: 1-(THP)-indazole or 1-(SEM)-indazole.

  • Reagents: n-Butyllithium (n-BuLi) or LDA, followed by

    
     quench.
    
  • Advantage: Allows introduction of the carboxyl group on a pre-formed indazole core, useful for diverse analog generation.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary access routes and downstream derivatization.

Synthesis Start1 Methyl 2-amino- 3-methylbenzoate Inter1 N-Acetyl Intermediate Start1->Inter1 Ac2O, KOAc Core 1H-Indazole-7- carboxylic Acid Inter1->Core Isoamyl Nitrite (Diazotization/Cyclization) Deriv1 7-Carboxamides (nNOS/CK2 Inhibitors) Core->Deriv1 Amine Coupling (HATU/EDCI) Deriv2 2H-Indazole Drugs (e.g., Niraparib) Core->Deriv2 N2-Alkylation & Isomerization Start2 1H-Indazole (Protected) Lithio C7-Lithio Species Start2->Lithio n-BuLi, -78°C (DoM) Lithio->Core CO2 Quench Acid Hydrolysis

Caption: Dual synthetic pathways to 1H-indazole-7-carboxylic acid: De Novo Cyclization vs. Directed Ortho-Metalation.

Biological Targets & Therapeutic Applications[1][2][3][4][5]

The 7-carboxylic acid derivatives exhibit a distinct biological profile compared to their C3-substituted counterparts.

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling in cancer.

  • Mechanism: Vdovin et al. (2021) identified that 3-aryl-indazole-7-carboxylic acids act as ATP-competitive inhibitors.

  • SAR Insight: The C7-carboxyl group is crucial. It likely interacts with the lysine residue (Lys68) or the magnesium-coordinating aspartates in the ATP-binding pocket.

  • Potency: IC50 values in the range of 3.1 – 6.5 µM .[1] While moderate, these compounds offer a novel scaffold distinct from the classic coumarin/benzimidazole CK2 inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Selectivity

Selective inhibition of nNOS is a holy grail for treating neurodegenerative diseases and neuropathic pain without cardiovascular side effects (caused by eNOS inhibition).

  • Compound: 7-Nitroindazole is the prototype, but 1H-indazole-7-carboxamide has emerged as a potent analog.

  • Selectivity Mechanism: The 7-carboxamide moiety forms a specific hydrogen bond network within the nNOS heme active site that is less favorable in the eNOS isoform due to subtle amino acid differences in the substrate access channel.

  • Data: 1H-indazole-7-carboxamide demonstrates competitive inhibition versus both arginine and the cofactor tetrahydrobiopterin (

    
    ).
    
Bacterial Virulence: PqsE Inhibition

Pseudomonas aeruginosa utilizes the PqsE enzyme to regulate quorum sensing and virulence factor production.

  • Targeting: X-ray crystallography (PDB: 7TZA) reveals that N-(4-ureidophenyl)-1H-indazole-7-carboxamides bind to the PqsE active site.

  • Therapeutic Value: These "anti-virulence" agents do not kill bacteria directly (reducing resistance pressure) but strip them of their pathogenicity.

The "Niraparib" Connection (PARP)

While Niraparib is a 2H-indazole, it is synthetically derived from the 1H-indazole-7-carboxylic acid precursor.

  • Role: The 7-carboxamide is the critical pharmacophore that anchors the molecule in the PARP1/2 nicotinamide binding pocket.

  • Significance: This validates the 7-carboxyl group as a "drug-like" handle capable of high-affinity interactions.

Quantitative Data Summary

Compound ClassTargetMechanismActivity MetricKey Reference
3-Aryl-indazole-7-COOH CK2ATP CompetitiveIC50: 3.1 – 6.5 µMVdovin et al., 2021
1H-Indazole-7-CONH2 nNOSHeme/BH4 CompetitionKi: ~0.5 µM (Est)Moore et al., 1993*
Indazole-7-CONH-R PqsEAllosteric/Active SiteKd: Low µMPDB: 7TZA
MK-4827 (Niraparib) PARP1/2DNA TrappingIC50: 3.8 nMJones et al., 2009

*Note: Moore et al. established the 7-NI scaffold; subsequent carboxamide derivatives followed this SAR.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-7-Carboxylic Acid

Adapted from standard "Modified Jacobson" procedures.

  • Acetylation: Dissolve methyl 2-amino-3-methylbenzoate (10.0 g, 60.5 mmol) in chloroform (150 mL). Add acetic anhydride (1.1 eq) slowly at 0°C. Stir at RT for 1 h.

  • Cyclization: To the reaction mixture, add potassium acetate (0.3 eq). Heat to 40°C. Add isoamyl nitrite (2.2 eq) dropwise. Reflux for 18 h.

  • Workup: Cool to RT. Evaporate solvent. Dissolve residue in MeOH/6N HCl (1:1, 100 mL) and stir overnight (to hydrolyze the ester and remove acetyl groups if any remain).

  • Isolation: Remove volatiles. Triturate the solid with ethyl acetate. Filter to collect 1H-indazole-7-carboxylic acid as a tan solid.

    • Yield Expectation: 65-75%.

    • Validation: 1H NMR (DMSO-d6): δ 13.2 (br s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.2 (t, 1H).

Protocol 2: CK2 Kinase Inhibition Assay (Luminescent)

Based on the methodology by Vdovin et al.

  • Reagents: Recombinant human CK2 holoenzyme, Casein substrate, ATP, Kinase-Glo® Luminescent reagent (Promega).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM

    
    .
    
  • Reaction Setup:

    • In a 384-well plate, add 10 µL of test compound (diluted in DMSO, final conc. 0.1-100 µM).

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate with 10 µL ATP (10 µM final).

  • Incubation: Incubate at 30°C for 20 minutes.

  • Detection: Add 30 µL Kinase-Glo® reagent. Incubate 10 min at RT (dark).

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Signaling Pathway Visualization

The following diagram maps the biological impact of inhibiting the targets associated with 1H-indazole-7-carboxylic acid derivatives.

Pathways Inhibitor 1H-Indazole-7-COOH Derivatives CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibits nNOS Neuronal NOS Inhibitor->nNOS Selectively Inhibits PqsE Bacterial PqsE Inhibitor->PqsE Binds NFkB NF-kB / AKT Signaling CK2->NFkB Promotes NO_Prod Nitric Oxide (NO) Production nNOS->NO_Prod Catalyzes Quorum Quorum Sensing (RhlR Pathway) PqsE->Quorum Activates Apoptosis Apoptosis Induction (Cancer Cells) Pain Neuropathic Pain Modulation Virulence Virulence Factor Suppression NFkB->Apoptosis Blocks (Normal State) NO_Prod->Pain Mediates Quorum->Virulence Upregulates

Caption: Therapeutic intervention points: CK2 (Oncology), nNOS (Neurology), and PqsE (Microbiology).

References

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives.[1][2][3][4] Biopolymers and Cell, 37(1), 53-62.

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.[5] British Journal of Pharmacology, 108(2), 296–297.[5]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170–7185.

  • Taylor, I. R., et al. (2022). Structure of PQS Response Protein PqsE in complex with N-(4-(3-neopentylureido)phenyl)-1H-indazole-7-carboxamide. RCSB Protein Data Bank (PDB ID: 7TZA).

  • BenchChem Protocols. Synthesis of 1H-indazole-7-carboxylic acid derivatives and general amide coupling procedures.

Sources

Molecular weight and physicochemical characteristics of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic logic, and application potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid , a specialized bifunctional scaffold in medicinal chemistry.

Document Control:

  • Target Compound: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid[1][2]

  • CAS Registry: 2091282-43-6[1][2]

  • Classification: Bifunctional Indazole Scaffold / Heterocyclic Building Block

  • Primary Application: Fragment-based drug discovery (FBDD), PARP inhibitor synthesis, and kinase inhibitor design.

Executive Summary

In the landscape of modern drug design, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid represents a "privileged scaffold" due to its orthogonal reactivity. Unlike simple indazoles, this molecule possesses two chemically distinct electrophilic sites (C3-ester and C7-acid) positioned around a nitrogen-rich core. This structure allows medicinal chemists to perform regioselective diversifications —locking the C7 position for solubility or target engagement (e.g., salt bridges) while extending the C3 vector for hydrophobic pocket exploration. This guide provides the critical data and protocols required to utilize this scaffold effectively.

Physicochemical & Molecular Profile

Understanding the intrinsic properties of this scaffold is prerequisite to its successful incorporation into a drug matrix. The presence of the C7-carboxylic acid significantly alters the solubility and pKa profile compared to the parent indazole.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionTechnical Note
IUPAC Name 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acidAmbiguity in naming often confuses this with the C7-ester isomer; verify structure via CAS.
CAS Number 2091282-43-6 Primary identifier for the specific 3-ester/7-acid isomer.[2]
Molecular Formula C₁₀H₈N₂O₄High oxygen content improves solubility over halo-indazoles.
Molecular Weight 220.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Appearance Off-white to pale yellow crystalline solidColoration often deepens upon oxidation or trace metal contamination.
Predicted pKa (Acid) 3.8 – 4.2The C7-COOH is acidified by the electron-withdrawing indazole core.
Predicted pKa (NH) 11.5 – 12.5The N-H proton is acidic; N-alkylation requires careful base selection.
LogP (Predicted) ~1.6Moderate lipophilicity; optimized for membrane permeability.
H-Bond Donors 2 (NH, COOH)Critical for binding site interactions (e.g., hinge regions in kinases).
H-Bond Acceptors 5Includes ester/acid carbonyls and pyrazole nitrogens.

Synthetic Routes & Structural Logic

The synthesis of 3,7-disubstituted indazoles is non-trivial due to the competing reactivity of the nitrogen pair. The most robust route avoids direct C-H functionalization of the pre-formed ring (which often yields mixtures) and instead relies on cyclization of pre-functionalized precursors .

The "Anthranilate Cyclization" Strategy

The most authoritative method for generating the 7-carboxy core involves the diazotization of 3-substituted anthranilic acid derivatives. This ensures the C7-carbon is fully oxidized prior to ring closure.

Mechanism of Action:

  • Precursor Selection: Start with methyl 2-amino-3-methylbenzoate.

  • Diazotization/Cyclization: Treatment with isoamyl nitrite (Bartoli-type) or NaNO₂/AcOH generates the diazonium species which cyclizes onto the methyl group.

  • Differentiation: The resulting 7-methoxycarbonyl-indazole is hydrolyzed to the acid, then selectively functionalized at C3 via iodination and carbonylation.

Visualization of Synthetic Pathway

The following diagram illustrates the logic flow from a commercially available aniline to the target scaffold, highlighting the critical divergence point for C3 functionalization.

SynthesisPath Start Methyl 2-amino-3-methylbenzoate Inter1 Methyl 1H-indazole-7-carboxylate Start->Inter1 1. Ac2O (Protect) 2. Isoamyl nitrite (Cyclize) Inter2 Methyl 3-iodo-1H-indazole-7-carboxylate Inter1->Inter2 I2, KOH (C3-Iodination) Target 3-(Methoxycarbonyl)-1H-indazole- 7-carboxylic acid Inter2->Target 1. Pd(OAc)2, CO, MeOH (Carbonylation) 2. Selective Hydrolysis (C7)

Figure 1: Stepwise construction of the 3,7-disubstituted scaffold. The dashed line indicates the critical differentiation step where the C3 ester is installed while managing the C7 oxidation state.

Reactivity & Derivatization Logic

For the medicinal chemist, the value of this molecule lies in its orthogonal reactivity . You must treat the two carbonyl centers differently based on their electronic environments.

The C3-Ester (The "Soft" Electrophile)

The ester at position 3 is conjugated to the pyrazole ring. It behaves like a vinylogous amide/amidine system.

  • Reactivity: Less electrophilic than a standard aliphatic ester.

  • Modification: Requires stronger nucleophiles (e.g., amines with AlMe₃ activation) or hydrolysis to the acid followed by HATU coupling.

  • Strategic Use: Ideal for extending into hydrophobic pockets (e.g., the "back pocket" of a kinase).

The C7-Acid (The "Hard" Electrophile)

The carboxylic acid at position 7 is sterically crowded by the N1-H and the C6-H.

  • Reactivity: Standard carboxylic acid behavior, but steric hindrance can retard coupling rates.

  • Modification: Amide coupling (EDC/HOAt) works well.

  • Strategic Use: Often used to improve solubility (left as free acid) or to engage solvent-exposed lysine/arginine residues.

Regioselective N-Alkylation (Critical Warning)

Alkylation of the indazole nitrogen is the most common failure point.

  • The Rule: Indazoles with electron-withdrawing groups (EWG) at C7 (like -COOH or -COOMe) strongly favor N2-alkylation under kinetic conditions, or a mixture under thermodynamic conditions.

  • Why? The steric bulk of the C7-substituent blocks the N1 approach.

  • Solution: If N1-alkylation is required, use the THP (Tetrahydropyranyl) protecting group strategy or specific copper-catalyzed coupling (Chan-Lam) which can override steric bias.

Reactivity Center 3-(Methoxycarbonyl)-1H-indazole- 7-carboxylic acid N1 N1 Position: Blocked by C7-COOH Favors N2-Alkylation Center->N1 C3 C3-Ester: Lipophilic Vector Modifiable via Amidation Center->C3 C7 C7-Acid: Solubility Handle Salt Bridge Formation Center->C7

Figure 2: Reactivity map highlighting the steric blockade at N1 caused by the C7-acid moiety.

Experimental Protocols

The following protocols are adapted for the specific handling of 3,7-disubstituted indazoles.

Protocol A: Selective Hydrolysis (If starting from Dimethyl Ester)

If you synthesize the dimethyl 1H-indazole-3,7-dicarboxylate intermediate, you may need to selectively hydrolyze one ester.

  • Differentiation: The C7 ester is sterically more hindered than C3. However, electronic effects often make C3 more stable to basic hydrolysis.

  • Reagent: LiOH (1.1 eq) in THF/Water (1:1) at 0°C.

  • Monitoring: Use LCMS. The mono-acid usually elutes earlier than the diester.

  • Note: If selectivity is poor, revert to the stepwise synthesis (Protocol B).

Protocol B: C3-Functionalization of 7-Carboxyindazole
  • Starting Material: Dissolve 1H-indazole-7-carboxylic acid (1.0 eq) in DMF.

  • Iodination: Add KOH (3.0 eq) followed by I₂ (1.1 eq). Stir at RT for 2h.[3]

    • Checkpoint: Monitor disappearance of starting material by TLC (EtOAc/Hex). Product is 3-iodo-1H-indazole-7-carboxylic acid.

  • Workup: Quench with sat. Na₂S₂O₃ (remove excess iodine). Acidify to pH 3 with 1N HCl. Filter the precipitate.

  • Carbonylation:

    • Suspend the 3-iodo intermediate in MeOH.

    • Add Pd(OAc)₂ (5 mol%), dppf (10 mol%), and Et₃N (3.0 eq).

    • Safety: Pressurize with CO gas (balloon or autoclave at 50 psi). Heat to 60°C for 12h.

    • Result: This yields the 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid .[1][2]

Handling & Stability

  • Storage: Store at -20°C. The ester is stable, but the carboxylic acid can catalyze slow decomposition if moisture is present.

  • Solubility: Dissolve in DMSO or DMF for stock solutions (up to 50 mM). Avoid dissolving directly in basic aqueous buffers without a co-solvent, as precipitation may occur upon pH adjustment.

  • Safety: Indazoles are potential sensitizers. Handle with gloves and in a fume hood.

References

  • Regioselective N-alkylation of Indazoles: Alam, R. M., & Keating, J. J. (2021).[4][5][6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link] Citation Context: Defines the steric rules for N1 vs N2 alkylation when C7 substituents are present.

  • Indazole Synthesis Methodologies: Lijun, Z., et al. (2022).[7][8][9] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link] Citation Context: Provides the "Anthranilate Cyclization" route and general C3 functionalization strategies.

  • Medicinal Chemistry of Indazole Acids: Meanwell, N. A. (2011).[5] Bioisosteres of Carboxylic Acids in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link] Citation Context: Discusses the pKa modulation and binding logic of the carboxylic acid moiety on heteroaromatic rings.

Sources

The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry with a Focus on 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Indazole Scaffold

In the landscape of contemporary drug discovery, the indazole core has emerged as a "privileged scaffold" due to its remarkable versatility and broad range of pharmacological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous clinically approved drugs and investigational agents.[3][4] Its significance stems from its ability to engage in various biological interactions, serving as a bioisostere for other important aromatic systems like indole and phenol.[5][6] The indazole nucleus offers a unique combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), which can lead to enhanced binding affinity with target proteins.[5] Furthermore, compared to its bioisosteres, the indazole core often imparts improved metabolic stability and pharmacokinetic properties.[5] This guide will delve into the multifaceted role of the indazole scaffold, with a specific focus on the potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid as a versatile starting point for the development of novel therapeutics.

The Indazole Core: A Cornerstone for Kinase Inhibitors

A significant portion of the success of the indazole scaffold can be attributed to its prevalence in the design of protein kinase inhibitors.[3][7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole ring system has proven to be an excellent template for creating molecules that can effectively compete with ATP for the kinase hinge region, a critical interaction for inhibiting enzyme activity.[5]

Several FDA-approved kinase inhibitors feature the indazole core, including:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of renal cell carcinoma.[3][8]

  • Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases, used to treat various solid tumors.[4]

  • Linifanib and Pazopanib: Multi-targeted tyrosine kinase inhibitors with anti-angiogenic properties.[3]

The indazole moiety's ability to be readily substituted at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for kinase inhibitor drug discovery programs.[3][9]

Beyond Kinase Inhibition: Diverse Biological Activities of Indazole Derivatives

The therapeutic potential of indazole derivatives extends far beyond kinase inhibition. The scaffold has been successfully incorporated into molecules targeting a wide array of biological targets, demonstrating its broad utility in medicinal chemistry.

Table 1: Selected Biological Activities of Indazole-Containing Compounds

Biological Target/ActivityExample or Key FindingReference(s)
ERK1/2 Inhibition Indazole amides have been developed as potent inhibitors of extracellular signal-regulated kinase 1/2.[10]
CRAC Channel Blockade Indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, with potential applications in inflammatory diseases.[11][12]
HIF-1 Inhibition 1,3-disubstituted indazoles have been designed as novel inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[13]
cPLA2α and FAAH Dual Inhibition Indazole-5-carboxylic acid derivatives have shown dual inhibitory activity against cytosolic phospholipase A2α and fatty acid amide hydrolase.[14][15]
CCR4 Antagonism Indazole arylsulfonamides have been synthesized as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4).[16]
Anti-inflammatory 1H-Indazole-7-carboxylic acid is known to be an inhibitor of nitric oxide synthases, suggesting anti-inflammatory potential.[17][18]
Neuroprotection Certain indazole derivatives have been investigated for their neuroprotective effects.[17]

The Untapped Potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

While the broader indazole scaffold is well-established, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid represents a relatively unexplored yet highly promising starting material for medicinal chemistry campaigns. This molecule possesses two key functional groups that can be selectively manipulated to generate diverse libraries of compounds.

  • The 7-carboxylic acid: This group provides a handle for amide bond formation, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). The position of this group can influence interactions with specific sub-pockets of a target protein.

  • The 3-methoxycarbonyl group: This ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification. Alternatively, it can be reduced or transformed into other functional groups. The presence of a substituent at the 3-position is a common feature in many active indazole derivatives.[19][20]

The strategic placement of these two functional groups on the indazole core provides a powerful platform for generating novel chemical entities with tailored biological activities.

Synthetic Strategies and Methodologies

The synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is not explicitly detailed in the current literature, suggesting it is a novel compound. However, established synthetic routes for related indazole derivatives can be adapted for its preparation. A plausible synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

This proposed synthesis leverages known methodologies for the formation of the indazole ring system and subsequent functional group manipulations.

Step 1: Synthesis of a Substituted 2-Nitrotoluene Derivative

The synthesis would likely begin with a commercially available, appropriately substituted 2-nitrotoluene. The key is to have precursors for the eventual carboxylic acid and methoxycarbonyl groups.

Step 2: Formation of the Indazole Ring

A common method for constructing the indazole ring is through the cyclization of a 2-nitrobenzyl derivative.[21] For instance, the reaction of a 3-amino-3-(2-nitroaryl)propanoic acid with a suitable nucleophile under basic conditions can lead to the formation of an indazole acetic acid derivative.[21]

Step 3: Functional Group Interconversion

Once the indazole core is formed, the final step would involve the conversion of the precursor groups into the desired carboxylic acid and methoxycarbonyl functionalities. This could involve oxidation and esterification reactions.

G A Substituted 2-Nitrotoluene B Indazole Ring Formation A->B Cyclization C Functional Group Interconversion B->C Oxidation/ Esterification D 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid C->D

Caption: Proposed general synthetic workflow for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Experimental Protocol: Amide Coupling of the 7-Carboxylic Acid

A crucial step in exploring the medicinal chemistry potential of the target scaffold is the derivatization of the 7-carboxylic acid via amide coupling.

  • Activation of the Carboxylic Acid: Dissolve 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Amine: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Amide Coupling Workflow A 3-(methoxycarbonyl)-1H- indazole-7-carboxylic acid B Carboxylic Acid Activation (HATU, DIPEA) A->B C Addition of Amine (R-NH2) B->C D Amide Product C->D

Caption: General workflow for the amide coupling of the 7-carboxylic acid moiety.

Future Perspectives and Conclusion

The indazole scaffold is firmly established as a cornerstone of modern medicinal chemistry, with a proven track record in delivering clinically successful drugs.[3][4] While much of the focus has been on specific substitution patterns, the exploration of novel, strategically functionalized indazole cores like 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid holds immense potential for the discovery of next-generation therapeutics. The dual functionality of this particular scaffold provides a rich platform for creating diverse chemical libraries and probing complex biological space. As our understanding of disease biology continues to evolve, the inherent versatility of the indazole nucleus ensures its continued prominence in the quest for new and effective medicines.

References

  • PubMed. (2016, June 1). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • Taylor & Francis Online. (2016, May 9). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Retrieved from [Link]

  • FAO AGRIS. (2011). Design, synthesis and insight into the structure–activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Retrieved from [Link]

  • PubMed. (2017, February 1). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

  • PubMed. (2016). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Retrieved from [Link]

  • MDPI. (2006, November 14). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • MDPI. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]

  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Biosciences Biotechnology Research Asia. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wiley Online Library. (2025, October 18). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]

  • ResearchGate. (2025, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indazole. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010, March 30). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) -.

Sources

A Technical Guide to the Key Functional Groups in 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid for Ligand Binding

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its broad pharmacological applications, particularly in kinase inhibition. This guide provides an in-depth analysis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, a representative molecule, to elucidate the specific roles of its constituent functional groups in ligand-protein interactions. We will dissect the contributions of the 1H-indazole core, the C7-carboxylic acid, and the C3-methoxycarbonyl group, grounding the discussion in established principles of molecular recognition and providing actionable experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the indazole scaffold in their therapeutic design strategies.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle, has risen to prominence in drug discovery due to its versatile biological activities, including anticancer, anti-inflammatory, and anti-HIV properties. Its success is largely attributed to its ability to act as a bioisostere for structures like indole or phenol, while offering distinct electronic properties and metabolic stability. Notably, the 1H-tautomer is the more thermodynamically stable and predominant form. The indazole nucleus is particularly effective as a "hinge-binding" motif in many protein kinases, a feature that has led to the development of several approved drugs such as Axitinib and Pazopanib.

This guide focuses on 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid to illustrate how discrete chemical functionalities on this privileged scaffold contribute to high-affinity ligand binding. Understanding these contributions is paramount for optimizing lead compounds and designing novel therapeutics with enhanced potency and selectivity.

Analysis of Key Functional Groups for Ligand Binding

The binding affinity and selectivity of a ligand are dictated by the sum of its interactions with the protein target. In 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, three primary functional groups orchestrate its binding profile: the 1H-indazole core, the 7-carboxylic acid, and the 3-methoxycarbonyl group.

The 1H-Indazole Core: The Anchor and Hinge-Binder

The 1H-indazole ring system is the foundational element responsible for anchoring the ligand within a binding pocket. Its key roles include:

  • Hydrogen Bonding: The pyrazole portion of the indazole ring contains both a hydrogen bond donor (N-H at position 1) and a hydrogen bond acceptor (N at position 2). This arrangement is ideal for forming bidentate hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

  • Aromatic and van der Waals Interactions: The fused benzene ring provides a broad, hydrophobic surface capable of engaging in favorable van der Waals contacts and potential π-stacking or cation-π interactions with aromatic or charged residues in the active site.

The indazole core's ability to act as a bioisostere for indole or phenol allows it to mimic the interactions of endogenous ligands while often improving metabolic stability.

The 7-Carboxylic Acid: The Director of Selectivity and Solubility

The carboxylic acid at the C7 position is a highly influential group that can significantly impact a ligand's properties. Its negative charge at physiological pH makes it a powerful director of interactions.

  • Ionic and Hydrogen Bonding: The deprotonated carboxylate can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine. It can also act as a potent hydrogen bond acceptor, interacting with backbone amides or polar side chains. The ability of the carboxylate to bind in either a monodentate or bidentate fashion can influence metal ion coordination and selectivity.

  • Solubility and Physicochemical Properties: The inclusion of a carboxylic acid group generally enhances aqueous solubility, a critical property for drug development. However, its ionizable nature can also limit passive diffusion across biological membranes, a factor that medicinal chemists often seek to balance.

  • Bioisosteric Replacement: Due to potential liabilities such as metabolic instability (e.g., glucuronidation), the carboxylic acid is often a target for bioisosteric replacement. Common replacements like tetrazoles can mimic the acidic properties and interaction profile while offering improved lipophilicity and metabolic resistance.

The 3-Methoxycarbonyl Group: The Modulator of Potency and Profile

The methoxycarbonyl (ester) group at the C3 position serves as a versatile modulator of the ligand's interaction profile.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the ester is a capable hydrogen bond acceptor, allowing it to form key interactions with hydrogen bond donors in the protein active site.

  • Steric and Conformational Influence: The size and orientation of the methoxycarbonyl group can provide additional van der Waals contacts and help to properly orient the entire ligand within the binding pocket for optimal interaction. Its rotational flexibility allows it to adopt a low-energy conformation upon binding.

  • Prodrug Potential: Esters can be designed as prodrugs that are hydrolyzed in vivo to the corresponding carboxylic acid. This strategy can be employed to improve membrane permeability and oral bioavailability.

  • Fine-Tuning Lipophilicity: While less polar than an alcohol, the ester group is more polar than an ether, allowing for the fine-tuning of the ligand's overall lipophilicity and solubility.

Experimental Validation and Methodologies

The theoretical roles of these functional groups must be validated through rigorous experimental and computational methods. A multi-faceted approach ensures a comprehensive understanding of the structure-activity relationship (SAR).

Workflow for Ligand Binding Analysis

The following workflow outlines a logical progression for characterizing the binding interactions of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid and its analogs.

G cluster_0 Design & Synthesis cluster_1 Biophysical & Biochemical Assays cluster_2 Structural & Computational Analysis Synthesis Synthesis of Analog Series (e.g., bioisosteric replacements) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, ΔS Purification->ITC SPR Surface Plasmon Resonance (SPR) - Determine kon, koff Purification->SPR BiochemAssay Biochemical Assay (e.g., Kinase Inhibition Assay) - Determine IC50/Ki ITC->BiochemAssay SPR->BiochemAssay Crystallography X-ray Crystallography - Visualize binding mode BiochemAssay->Crystallography Docking Computational Docking - Predict binding poses BiochemAssay->Docking MD Molecular Dynamics (MD) - Assess complex stability Crystallography->MD Docking->MD MD->Synthesis Iterative Design

Caption: Workflow for analyzing ligand-protein interactions.

Step-by-Step Experimental Protocols

This general procedure is adapted for the coupling of a carboxylic acid with an amine, a key step in creating analogs of the target molecule.

  • Acid Activation: To a solution of the starting 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBT (1.2 equiv) and EDC.HCl (1.2 equiv).

  • Base Addition: Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Coupling: Add the desired amine (1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with 10% NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Prepare the protein target (e.g., a kinase) in a suitable buffer (e.g., PBS or HEPES) at a concentration of 10-20 µM. Prepare the ligand at a 10-20 fold higher concentration in the same buffer. Degas both solutions thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Data Interpretation and Structure-Activity Relationships

Systematic modification of the functional groups allows for the construction of a robust SAR table. By comparing the binding affinities and thermodynamic parameters of analogs, the precise contribution of each group can be quantified.

Compound IDModification on Core ScaffoldIC50 (nM)Kd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Lead 3-COOCH3, 7-COOH1525-8.5-2.0
Analog 1 3-CONH2, 7-COOH5080-7.2-3.1
Analog 2 3-COOCH3, 7-Tetrazole2035-8.1-2.2
Analog 3 3-COOCH3, 7-H500>1000-4.0-3.5

This is a representative data table. Actual values would be determined experimentally.

Interpretation:

  • Analog 1 vs. Lead: Replacing the C3-ester with an amide results in a decrease in potency, suggesting the ester's specific interactions are more favorable. The less favorable enthalpy (ΔH) indicates a loss of key interactions.

  • Analog 2 vs. Lead: The tetrazole bioisostere at C7 largely retains the activity of the carboxylic acid, validating it as a suitable replacement with potentially improved pharmacokinetic properties.

  • Analog 3 vs. Lead: Removal of the C7-carboxylic acid group leads to a dramatic loss of affinity, confirming its critical role as a primary binding determinant, likely through a strong ionic or hydrogen bonding interaction.

Conclusion

The binding of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid to its biological targets is a cooperative effort between its three key functional groups. The 1H-indazole core serves as the foundational anchor, the 7-carboxylic acid acts as a powerful director of selectivity-driving interactions, and the 3-methoxycarbonyl group fine-tunes the ligand's positioning and overall physicochemical profile. A thorough understanding of these individual contributions, validated through systematic experimental and computational analysis, is essential for the rational design of next-generation indazole-based therapeutics with superior efficacy and safety profiles.

References

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4967. Available at: [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • Scribd. (n.d.). Isosteres and Bioisosteres in Drug Design. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19373-19393. Available at: [Link]

  • White, R. E., et al. (2007). Correlation of Carboxylic Acid pKa to Protein Binding and Antibacterial Activity of a Novel Class of Bacterial Translation Inhibitors. Journal of Medicinal Chemistry, 50(20), 4781-4795. Available at: [Link]

  • Chakrabarti, P. (1993). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Science, 2(11), 2045-2054. Available at: [Link]

  • Ganesan, P., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure

Methodological & Application

Step-by-step synthesis protocol for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid presents a specific regiochemical challenge: distinguishing the C3 and C7 positions while maintaining the integrity of the indazole core.[1] This scaffold is increasingly relevant in kinase inhibitor discovery (e.g., substituted indazoles targeting JNK, CDK, or VEGFR) where the C3-ester and C7-acid provide orthogonal vectors for structure-activity relationship (SAR) expansion.

The Challenge: Direct functionalization of the indazole ring at C7 is difficult due to electronic deactivation.[1] Furthermore, simultaneous establishment of the C3-ester and C7-acid from a symmetrical precursor (like a di-ester) often suffers from poor selectivity during hydrolysis.[1]

The Solution: This protocol utilizes a "Functional Handle" strategy .[1] We construct the indazole core carrying a robust halogen handle (Bromine) at C7.[1] The C3-carboxylate is established early via ring contraction of an isatin precursor.[1] The final step utilizes a highly selective Palladium-catalyzed hydroxycarbonylation to convert the C7-bromide to the C7-carboxylic acid, leaving the C3-methyl ester intact.[1]

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into four critical stages. The logic proceeds from the commercially available 2-bromoaniline , utilizing the Isatin intermediate to install the C3 carbon atom.

SynthesisPathway Start 2-Bromoaniline (Starting Material) Isatin 7-Bromoisatin (Key Scaffold) Start->Isatin Step 1: Sandmeyer (Chloral hydrate, NH2OH) IndazoleAcid 7-Bromo-1H-indazole- 3-carboxylic acid Isatin->IndazoleAcid Step 2: Pinner/Diazo (NaNO2, SnCl2) IndazoleEster Methyl 7-bromo-1H- indazole-3-carboxylate IndazoleAcid->IndazoleEster Step 3: Esterification (MeOH, H2SO4) Target 3-(Methoxycarbonyl)-1H- indazole-7-carboxylic acid (FINAL TARGET) IndazoleEster->Target Step 4: Pd-Carbonylation (Pd(OAc)2, CO, H2O)

Figure 1: Modular synthetic pathway designed to ensure regiochemical fidelity.

Detailed Experimental Protocol

Stage 1: Synthesis of 7-Bromoisatin

Objective: Construct the bicyclic core with the necessary C3-carbonyl source and C7-halogen handle.[1]

Reagents:

  • 2-Bromoaniline (1.0 equiv)[1]

  • Chloral hydrate (1.1 equiv)[1]

  • Hydroxylamine hydrochloride (3.0 equiv)[1]

  • Sodium sulfate (anhydrous)[1][2][3]

  • Conc. H₂SO₄

Protocol:

  • Isonitroso Formation: In a 2L flask, dissolve 2-bromoaniline (50 g) in water (600 mL) containing conc. HCl (25 mL). Add hydroxylamine hydrochloride (60 g) and sodium sulfate (200 g).

  • Heat to 55°C. Slowly add a solution of chloral hydrate (52 g) in water.

  • Heat to 90°C for 2 hours. A precipitate (isonitrosoacetanilide) will form.[1] Cool to RT, filter, and dry.[3][4][5]

  • Cyclization: Heat conc. H₂SO₄ (300 mL) to 50°C. Slowly add the dry isonitroso intermediate in small portions (exothermic!).

  • Once addition is complete, heat to 80°C for 30 minutes to complete ring closure.

  • Quench: Pour the dark solution onto crushed ice (1 kg). The 7-bromoisatin will precipitate as an orange solid.[1] Filter, wash with water, and dry.[3][4][6]

Checkpoint: 7-Bromoisatin is a stable solid.[1] Verify via ¹H NMR (distinctive loss of amide proton and shift in aromatic region).

Stage 2: Ring Contraction to 7-Bromo-1H-indazole-3-carboxylic acid

Objective: Convert the indole core to the indazole core via diazotization-rearrangement.[1]

Reagents:

  • 7-Bromoisatin (from Stage 1)[1]

  • Sodium hydroxide (2N aq)[1]

  • Sodium nitrite (NaNO₂)[1][2][6]

  • Stannous chloride dihydrate (SnCl₂[1][6]·2H₂O)

  • Conc. HCl

Protocol:

  • Ring Opening: Suspend 7-bromoisatin (20 g) in 2N NaOH (100 mL). Warm slightly until dissolved (forms the yellow sodium isatinate).[1]

  • Diazotization: Cool the solution to 0°C. Add a solution of NaNO₂ (6.5 g) in water (20 mL) dropwise, maintaining temperature <5°C.

  • Cyclization/Reduction: Prepare a separate vessel with conc. HCl (80 mL) and SnCl₂[1]·2H₂O (45 g) cooled to 0°C.

  • Slowly add the diazonium solution (from step 2) into the SnCl₂/HCl mixture with vigorous stirring. Caution: Nitrogen gas evolution.

  • Allow to warm to RT and stir for 2 hours. The hydrazine intermediate cyclizes in situ.[1][7]

  • Isolation: Filter the resulting solid. This is often the crude hydrazine or the indazole acid.[1] Recrystallize from acetic acid to obtain pure 7-bromo-1H-indazole-3-carboxylic acid .[1]

Stage 3: Selective C3-Esterification

Objective: Protect the C3-carboxylic acid as a methyl ester.[1] The C7-bromide remains inert.[1]

Reagents:

  • 7-Bromo-1H-indazole-3-carboxylic acid[1][8][9]

  • Methanol (anhydrous)[1]

  • Conc. H₂SO₄ (Catalytic) or Thionyl Chloride (SOCl₂)[1]

Protocol:

  • Dissolve the acid (10 g) in anhydrous methanol (100 mL).

  • Add conc.[1][9] H₂SO₄ (1 mL) or SOCl₂ (2 mL) dropwise at 0°C.

  • Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Concentrate methanol in vacuo. Dilute with EtOAc, wash with sat.[1][3] NaHCO₃ (to remove unreacted acid) and brine.[1][3]

  • Dry over MgSO₄ and concentrate.

  • Product: Methyl 7-bromo-1H-indazole-3-carboxylate . (White/Off-white solid).[1][5][9]

Stage 4: Palladium-Catalyzed Hydroxycarbonylation (The "Money Step")

Objective: Convert the C7-Bromide to a C7-Carboxylic acid without hydrolyzing the C3-Methyl ester.[1]

Mechanism: Pd(0) inserts into the C-Br bond.[1] CO coordination and nucleophilic attack by H₂O (aided by base) yields the acid.[1]

Reagents:

  • Methyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • Xantphos or dppf (10 mol%) (Bidentate ligands prevent Pd black formation)[1]

  • Triethylamine (Et₃N) (3.0 equiv)[1][2]

  • Carbon Monoxide (CO) (Balloon pressure or 1 atm via lecture bottle)[1]

  • Solvent: DMF / Water (9:1 ratio)

Protocol:

  • Setup: In a pressure tube or round-bottom flask (if using balloon), charge the substrate (2.0 g), Pd(OAc)₂ (88 mg), Xantphos (450 mg), and DMF (20 mL).

  • Degas the solvent with N₂ bubbling for 10 minutes.

  • Add Et₃N (3.2 mL) and degassed water (2 mL).

  • Carbonylation: Purge the vessel with CO gas (3x). Fill with CO (balloon or ~2 bar pressure).[1]

  • Heat to 80°C for 12–16 hours.

    • Note: Do not exceed 100°C to prevent hydrolysis of the C3-ester.[1]

  • Workup: Cool to RT. Purge with N₂ to remove CO.[1]

  • Dilute with water (50 mL). The solution should be basic/neutral due to Et₃N.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl. Do not go too acidic to avoid ester hydrolysis.[1]

  • Extraction: Extract with EtOAc (3 x 50 mL). The product (acid-ester) will partition into the organic phase.[1]

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (DCM/MeOH 95:5 + 0.1% AcOH).

Final Product: 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid .

Analytical Data Summary (Expected)

AssayParameterExpected Result
¹H NMR (DMSO-d₆)Indazole NHBroad singlet, ~13.5–14.0 ppm
C7-COOHBroad singlet, ~13.0 ppm (exchangeable)
C3-COOCH₃Singlet, ~3.95 ppm (3H)
Aromatic3 protons (dd/t pattern), ~7.3–8.2 ppm
LC-MS M+HCalculated: 221.05; Found: 221.1 ± 0.1
Appearance Physical StateOff-white to pale yellow powder

Safety & Handling

  • Carbon Monoxide (CO): Extremely toxic.[1] All reactions in Stage 4 must be performed in a well-ventilated fume hood with a CO detector present.[1]

  • Diazonium Salts (Stage 2): Potentially explosive if dried.[1] Keep in solution and process immediately. Ensure temperature remains <5°C during formation.[1]

  • Tin(II) Chloride: Corrosive and toxic.[1] Dispose of heavy metal waste according to EHS regulations.

References

  • Isatin-to-Indazole Ring Contraction (Sandmeyer/Pinner)

    • Lilly, M. J., et al. "Practical Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives."[1] Heterocycles, 1996.[1][9][10]

    • Source:[1]

  • Palladium-Catalyzed Carbonylation of Aryl Halides

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009.[1]

    • Source:[1]

  • Regioselective Indazole Functionalization

    • AbbVie Inc.[1] Patents on Indazole Kinase Inhibitors (General reference for 3,7-substitution patterns).

    • Source:[1]

Disclaimer: This protocol is designed for use by trained personnel in a laboratory setting. Optimization of yields may be required depending on specific equipment and scale.[1]

Sources

Selective hydrolysis of the methyl ester in 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Hydrolysis of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid

Part 1: Introduction & Strategic Analysis

1.1 The Challenge: Reactivity vs. Stability The hydrolysis of the methyl ester in 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (Compound 1 ) to yield 1H-indazole-3,7-dicarboxylic acid (Compound 2 ) presents a classic problem in heterocyclic process chemistry: balancing reactivity with scaffold integrity.

While ester hydrolysis is a fundamental transformation, the indazole core introduces specific constraints:

  • Decarboxylation Risk: Indazole-3-carboxylic acids are electronically predisposed to thermal decarboxylation, particularly under acidic conditions or high temperatures, yielding the thermodynamically stable 1H-indazole-7-carboxylic acid byproduct.

  • Solubility Profiles: The starting material contains both a lipophilic ester and a hydrophilic carboxylic acid. Upon hydrolysis, the product becomes a highly polar dicarboxylic acid, necessitating a precise workup to ensure efficient recovery without trapping inorganic salts.

  • Electronic Deactivation: The presence of the C7-carboxylate (as a carboxylate anion under basic conditions) creates a dianionic species (N1-anion and C7-carboxylate), which electronically shields the C3-ester from nucleophilic attack, potentially requiring forcing conditions that increase the risk of degradation.

1.2 Chemical Strategy To achieve "selective" hydrolysis (defined here as chemoselective cleavage of the ester without decarboxylation or N-alkylation side reactions), we utilize a Lithium Hydroxide (LiOH) mediated saponification in a homogeneous THF/Water system.

  • Why LiOH? Lithium cations coordinate effectively with the carbonyl oxygen, enhancing electrophilicity, while the hydroxide ion remains sufficiently nucleophilic. This often allows for lower reaction temperatures compared to NaOH or KOH.

  • Why THF/Water? The C7-acid moiety renders the starting material poor in pure organics, while the C3-ester limits water solubility. A 2:1 THF:Water ratio ensures a homogeneous solution, critical for reaction kinetics and preventing "gummy" precipitation of intermediates.

Part 2: Reaction Mechanism & Logic

The transformation proceeds via a dianionic intermediate. Understanding this pathway is crucial for troubleshooting incomplete conversions.

Figure 1: Mechanistic Pathway & Species Distribution

ReactionMechanism Start Substrate (1) (3-COOMe, 7-COOH) Step1 Deprotonation (Formation of Dianion) Start->Step1 LiOH (1 eq) Step2 Nucleophilic Attack (Tetrahedral Intermediate) Step1->Step2 LiOH (Excess) Step3 Elimination (Loss of OMe-) Step2->Step3 Collapse End Product (2) (3-COO-, 7-COO-) Step3->End Irreversible

Caption: The reaction initiates with the rapid deprotonation of the 7-COOH and N1-H, creating a dianionic species. The rate-determining step is the attack of OH- on the electron-rich C3-ester.

Part 3: Detailed Experimental Protocol

3.1 Materials & Reagents

  • Substrate: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (1.0 equiv).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.5 equiv).

  • Solvent A: Tetrahydrofuran (THF) (HPLC Grade).

  • Solvent B: Deionized Water.[1]

  • Quench: 1.0 M Hydrochloric Acid (HCl).

3.2 Step-by-Step Procedure

Step 1: Solubilization (The Homogeneity Check)

  • Charge a round-bottom flask with Substrate (1.0 equiv) .

  • Add THF (10 volumes) . Stir at room temperature. Note: The solid may not fully dissolve yet.

  • Prepare a solution of LiOH·H₂O (3.5 equiv) in Water (5 volumes) .

  • Add the aqueous LiOH solution dropwise to the THF suspension over 5 minutes.

    • Observation: The mixture should clarify as the 7-carboxylate/N-anion salt forms and dissolves in the aqueous/organic matrix. If turbidity persists, add water in 0.5 volume increments until clear.

Step 2: Saponification

  • Heat the reaction mixture to 50°C .

    • Critical Control Point: Do not exceed 65°C. Higher temperatures significantly increase the rate of decarboxylation of the product once formed (in equilibrium) or during localized pH changes.

  • Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM + 1% AcOH) every 2 hours.

    • Target: >98% conversion of the methyl ester.[2][3]

    • Typical Time: 4–6 hours.[1][3][4]

Step 3: Controlled Workup (The "Crash-Out" Method)

  • Cool the reaction mixture to 0–5°C (Ice bath).

  • Partial Concentration: Evaporate the THF under reduced pressure (Rotavap bath < 40°C) until the volume is reduced by ~50%. This removes the organic solvent, leaving an aqueous solution of the product salt.

  • Acidification: Slowly add 1.0 M HCl dropwise to the stirring aqueous residue.

    • Monitor pH continuously.

    • Target pH:3.0 – 3.5 .

    • Warning: Do not acidify below pH 2.0. Strongly acidic conditions promote the decarboxylation of the 3-COOH group to yield 1H-indazole-7-carboxylic acid.

  • Precipitation: The product, 1H-indazole-3,7-dicarboxylic acid , will precipitate as a white to off-white solid.

  • Stir the slurry at 0°C for 30 minutes to ensure complete maturation of the crystal form.

Step 4: Isolation

  • Filter the solid using a sintered glass funnel.[5]

  • Wash the cake with cold Water (2 x 2 volumes) to remove residual Lithium salts.

  • Wash with cold Acetone (1 x 1 volume) to displace water and aid drying (Optional, check solubility first).

  • Dry under vacuum at 45°C for 12 hours.

Part 4: Analytical Specifications & Troubleshooting

4.1 Expected Data

ParameterSpecificationNotes
Appearance White/Off-white powderYellowing indicates decarboxylation or oxidation.
HPLC Purity > 97.0%Main impurity: 1H-indazole-7-carboxylic acid (RRT ~0.8).
¹H NMR (DMSO-d₆) Loss of -OCH₃ singlet (~3.9 ppm)Confirm integrity of aromatic protons to rule out degradation.
Yield 85% - 95%Losses usually occur during acidification if pH is missed.

4.2 Troubleshooting Guide

  • Issue: Incomplete Hydrolysis.

    • Cause: Electronic repulsion of the dianion.

    • Fix: Increase LiOH to 5.0 equiv or add 5% Methanol to the solvent system to increase hydroxide solubility.

  • Issue: Decarboxylation (Product is Indazole-7-COOH).

    • Cause: Reaction temperature > 70°C or Workup pH < 2.0.

    • Fix: Strictly control temperature and use a calibrated pH meter during acidification.

  • Issue: Product does not precipitate.

    • Cause: Product is amphoteric/zwitterionic and water-soluble at neutral pH.

    • Fix: Ensure THF is removed before acidification. If still soluble, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (1:1).

Part 5: Process Logic Visualization

Figure 2: Workup Decision Tree

WorkupLogic ReactionDone Reaction Complete (HPLC >98%) Evap Evaporate THF (Bath < 40°C) ReactionDone->Evap Acidify Acidify with 1M HCl Target pH 3.0-3.5 Evap->Acidify CheckPrecip Precipitate Formed? Acidify->CheckPrecip Filter Filter & Wash (Cold H2O) CheckPrecip->Filter Yes SaltOut Saturate with NaCl Extract w/ EtOAc:THF CheckPrecip->SaltOut No (Soluble) SaltOut->Evap Recycle

Caption: Critical decision pathway for isolation. Removal of THF prior to acidification is the key step to ensure precipitation.

References

  • Batt, D. G., et al. (2002). "Synthesis of 1H-indazole-3-carboxylic acid derivatives." Organic Syntheses, 79, 209.

  • Lázaro, F., et al. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 11(11), 860-869.

  • Keating, T. A., & Alam, M. (2011). "Methods for the preparation of indazole-3-carboxylic acid." U.S. Patent Application 20110172428A1.

  • Parrick, J., et al. (1990). "The chemistry of the indazoles." Comprehensive Heterocyclic Chemistry, 5, 169-303.

Sources

Application Note: Amide Coupling Protocols for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic Acid

[1]

Abstract & Chemical Context

The 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid scaffold presents a unique challenge in medicinal chemistry. It combines the steric constraints of the peri-position (C7) with the electronic deactivation of the pyrazole ring by the C3-ester. This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.

Structural Analysis & Challenges
  • The "Peri" Effect: The C7-carboxylic acid is sterically crowded by the C6-proton and the N1-H (or N1-substituent).[1] This steric bulk can retard nucleophilic attack by the amine.[1]

  • N1-H Acidity: The indazole N1-H (pKa ~14 in DMSO) is sufficiently acidic to interfere with coupling reagents.[1] If unprotected, the N1-nitrogen can act as a competitive nucleophile, leading to regioisomeric N-acylation (dimerization) or consumption of the activated ester.

  • C3-Ester Sensitivity: The methoxycarbonyl group at C3 is an electron-withdrawing group (EWG) that reduces the electron density of the aromatic ring.[1] While this suppresses oxidative side reactions, the ester is susceptible to aminolysis or hydrolysis if reaction conditions are too harsh (e.g., high temperature with strong primary amines).

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, use this decision tree to select the optimal protocol based on your substrate's constraints.

GStartStart: 3-(methoxycarbonyl)-1H-indazole-7-COOHCheckN1Is N1 Position Protected?(e.g., THP, SEM, Boc)Start->CheckN1CheckAmineNucleophilicity of Amine PartnerCheckN1->CheckAmineYes (Protected)DirectRisk of N-Acylation.Use Protocol B (T3P)with controlled base.CheckN1->DirectNo (Unprotected)MethodAProtocol A: HATU/DMF(Standard High Yield)CheckAmine->MethodAGood Nucleophile(Alkyl amines, Aniline)MethodCProtocol C: Ghosez's Reagent(Acid Chloride)CheckAmine->MethodCPoor Nucleophile(Electron-deficient Anilines, Sulfonamides)MethodBProtocol B: T3P/EtOAc(Scalable/Green)MethodA->MethodBScale > 5g?

Figure 1: Strategic decision tree for reagent selection. Protocol B (T3P) is recommended for unprotected substrates to minimize side reactions.[1]

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (<500 mg), valuable amines, protected N1-indazoles. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, accelerated by the neighboring group effect of the pyridine nitrogen in the HOAt moiety.

ComponentEquivalentsRole
Substrate 1.0Limiting Reagent
Amine 1.1 - 1.2Nucleophile
HATU 1.2 - 1.5Coupling Agent
DIPEA 3.0Base (activates carboxylate)
DMF 0.1 - 0.2 MSolvent (Polar aprotic)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes. The solution may darken slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 10–15 minutes to form the activated ester.[1]

    • Note: Do not wait longer than 30 mins, as the active ester can degrade or racemize (less relevant here, but good habit).

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Critical Caveat: If N1 is unprotected, HATU can react with the N1-nitrogen to form a guanidinium byproduct.[1][3] If this occurs, switch to Protocol B.

Protocol B: The "Process & Green" Method (T3P)

Best for: Scale-up (>1g), unprotected N1-indazoles, ease of purification.[1] Mechanism: Propylphosphonic anhydride (T3P) acts as a dehydrating agent.[1][4] It forms a mixed anhydride that is highly reactive toward amines but relatively stable to water.[1] The byproducts are water-soluble, simplifying workup.[1][4][5][6]

ComponentEquivalentsRole
Substrate 1.0Limiting Reagent
Amine 1.1 - 1.5Nucleophile
T3P (50% in EtOAc) 2.0 - 3.0Coupling Agent
Pyridine 4.0 - 5.0Base/Catalyst
EtOAc or 2-MeTHF 0.2 MSolvent

Step-by-Step Procedure:

  • Slurry: Charge the acid (1.0 equiv) and the amine (1.1 equiv) into a flask with EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (4.0 equiv).[1] The mixture may become homogeneous.[1]

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, preventing N1-acylation better than TEA/DIPEA in this specific system.[1]

  • T3P Addition: Add T3P solution (2.0 equiv) dropwise over 10 minutes. Exotherm is possible; cool to 0°C if scale >10g.[1]

  • Heating: Heat the reaction to 60–70°C.

    • Note: Sterically hindered 7-position acids often require thermal energy to drive the reaction with T3P.[1]

  • Monitoring: Check LCMS after 4 hours. If incomplete, add 1.0 equiv T3P and continue heating.[1]

  • Workup: Cool to RT. Wash the organic layer with water (x2), 0.5 M HCl (careful not to hydrolyze the C3-ester, keep contact time short), sat. NaHCO₃, and brine.[1]

    • Advantage:[1][3][4][6][7][8] T3P byproducts wash away in water.[1][4][6][9]

Protocol C: The "Difficult Amine" Method (Ghosez's Reagent)

Best for: Unreactive amines (e.g., electron-deficient anilines), sterically hindered amines. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) generates the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl₂ which might affect the indazole core.[1]

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours until the solution becomes clear (indicates acid chloride formation).

  • Coupling: In a separate vessel, dissolve the amine (1.2 equiv) and Pyridine (3.0 equiv) in DCM.

  • Addition: Add the acid chloride solution to the amine solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Quench with sat. NaHCO₃.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance at C7.[1]Switch to Protocol B (T3P) and heat to 80°C. Increase coupling agent to 3.0 equiv.
N1-Acylation Unprotected N1 competes with amine.[1]Preferred: Protect N1 with THP or SEM group first.[1] Alternative: Use Protocol B (T3P is more chemoselective for amine vs. indazole nitrogen).[1]
C3-Ester Hydrolysis Aqueous base exposure or high heat with hydroxide.[1]Avoid NaOH/LiOH workups.[1] Use mild bases (NaHCO₃).[1] Ensure solvents are anhydrous.[1][5]
Dimerization Self-coupling of indazole.[1]Ensure the amine is added immediately after activation (Protocol A) or is present during activation (Protocol B).[1]

References

  • General Indazole Coupling: BenchChem Technical Support. (2025).[1][5][10][11] Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from [1]

  • T3P Mechanism & Utility: Wissmann, H., & Kleiner, H. J. (1980).[1] New Peptide Coupling Reagents. Angewandte Chemie International Edition. [1]

  • T3P in Process Chemistry: Patterson, et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[1][9] Organic Process Research & Development. [1]

  • HATU Activation: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][10] Journal of the American Chemical Society.[1] [1]

  • Ghosez's Reagent: Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. [1]

Application Note: High-Efficiency Incorporation of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-drug conjugates (PDCs) and peptidomimetics frequently requires the integration of rigid, heteroaromatic pharmacophores to enhance binding affinity, metabolic stability, or target specificity. 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (CAS: 2091282-43-6) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and AMPK activators[1][2].

When applied to Solid-Phase Peptide Synthesis (SPPS), this molecule serves as an excellent N-terminal capping agent or side-chain modifier. This application note provides a comprehensive, self-validating protocol for coupling this sterically demanding indazole derivative to resin-bound peptides, detailing the mechanistic rationale behind reagent selection, orthogonal protection strategies, and post-cleavage modifications.

Physicochemical Profiling & Mechanistic Rationale

Understanding the intrinsic reactivity of the indazole core is critical for successful SPPS integration. The molecule possesses three distinct reactive sites with orthogonal reactivity profiles under standard Fmoc-SPPS conditions.

Quantitative Data & Structural Properties
PropertyValue / CharacteristicImpact on SPPS Workflow
Chemical Formula C10H8N2O4N/A
Molecular Weight 220.18 g/mol Requires precise stoichiometric calculation for equivalents.
CAS Number 2091282-43-6Commercially available via Enamine/Sigma-Aldrich.
C7-Carboxylic Acid Free Acid (-COOH)Primary site for amide bond formation; sterically hindered by the adjacent N1-H.
C3-Methoxycarbonyl Methyl Ester (-COOMe)Highly stable to TFA cleavage; requires basic saponification (LiOH) if the free acid is desired post-synthesis.
N1-Amine Secondary Heteroaromatic AmineLow nucleophilicity (pKa ~14). Does not require protection for standard N-terminal capping.
The Causality of Reagent Selection

Coupling an indazole-7-carboxylic acid to a peptide chain presents a kinetic challenge due to the steric bulk of the bicyclic ring and the intramolecular hydrogen bonding potential between the C7-COOH and N1-H[1]. Standard carbodiimides (DIC/DCC) often yield incomplete couplings.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard[3][4]. HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive 1-hydroxy-7-azabenzotriazole (OAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, accelerating the nucleophilic attack by the resin-bound amine[5].

Mechanism A Indazole-7-COOH + DIPEA B HATU Activation A->B Deprotonation C OAt-Active Ester Intermediate B->C HOAt release E Peptide-Indazole Conjugate C->E Amide bond formation D Resin-Peptide-NH2 (Nucleophile) D->E Nucleophilic attack

Caption: Mechanistic pathway of HATU-mediated indazole-7-carboxylic acid coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the integrity of the synthesis[6].

Protocol A: N-Terminal Coupling on Solid Support

Objective: Covalently attach 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid to the N-terminus of a resin-bound peptide.

Reagents Required:

  • Resin-bound peptide (Fmoc-deprotected, free N-terminal amine)

  • 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Pre-Activation (Critical Step): In a clean, dry vial, dissolve 3.0 eq. of the indazole building block and 2.9 eq. of HATU in a minimal volume of DMF (approx. 0.1 M concentration). Add 6.0 eq. of DIPEA.

    • Causality Note: Using 2.9 eq. of HATU (slightly less than the acid) prevents unreacted HATU from capping the resin-bound peptide as a guanidinium byproduct, which would terminate chain elongation[7].

  • Activation Time: Vortex the mixture for 3–5 minutes at room temperature until a distinct color change (usually pale yellow to deep golden) indicates the formation of the OAt-active ester.

  • Coupling: Add the activated mixture to the swelled resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Self-Validation: A clear/yellow bead indicates a successful, complete coupling (absence of primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol B: Global Cleavage and Deprotection

Objective: Cleave the indazole-peptide conjugate from the resin while removing side-chain protecting groups.

Step-by-Step Methodology:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure Water (95:2.5:2.5 v/v/v).

  • Add the cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate for 2–3 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide under a gentle stream of nitrogen.

    • Causality Note: The C3-methoxycarbonyl group is an aliphatic methyl ester and is completely orthogonal to acidolytic cleavage. It will remain 100% intact during this TFA step.

Protocol C: Post-Cleavage Saponification (Optional)

Objective: Convert the C3-methoxycarbonyl prodrug/pharmacophore into a free C3-carboxylic acid.

Step-by-Step Methodology:

  • Dissolve the crude cleaved peptide in a mixture of THF/Water (1:1 v/v).

  • Add 2.0 equivalents of Lithium Hydroxide (LiOH) monohydrate.

  • Stir at room temperature for 1–2 hours. Monitor the ester hydrolysis via LC-MS.

  • Upon completion, carefully neutralize the solution with 1M HCl to pH 6.0–7.0 before proceeding to RP-HPLC purification.

Workflow Visualization

Workflow Start Resin-Bound Peptide (Fmoc-Deprotected) Coupling Couple Indazole-7-COOH (HATU/DIPEA) Start->Coupling Kaiser Kaiser Test Validation Coupling->Kaiser Kaiser->Coupling If Positive (Repeat) Cleavage Global Cleavage (TFA/TIPS/H2O) Kaiser->Cleavage If Negative (Success) Decision Retain Methyl Ester? Cleavage->Decision Saponification LiOH Saponification (C3-COOH generation) Decision->Saponification No (Free Acid Required) Purification RP-HPLC Purification Decision->Purification Yes (Pharmacophore) Saponification->Purification

Caption: SPPS decision tree and workflow for indazole-7-carboxylic acid integration.

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Positive Kaiser Test after 2 hours Steric hindrance preventing nucleophilic attack on the active ester.Perform a double coupling. Alternatively, gently warm the reaction vessel to 40°C using a microwave peptide synthesizer[4].
Truncated Peptide Mass detected Excess HATU reacted with the peptide N-terminus, forming a dead-end guanidinium species.Strictly ensure HATU equivalents (2.9 eq) are slightly lower than the indazole acid equivalents (3.0 eq)[7].
N1-Acylation of the Indazole Prolonged exposure to highly reactive acylating agents later in the sequence.Only couple the indazole at the absolute end of the synthesis (N-terminal capping) to prevent the N1-H from reacting with subsequent amino acids.
Ester Hydrolysis during SPPS Exposure to strong nucleophilic bases (e.g., prolonged piperidine exposure).The methyl ester is generally stable to 20% piperidine, but minimize Fmoc-deprotection times if the indazole is coupled mid-sequence.

References

  • AAPPTec. "Coupling Reagents: HATU and HBTU in Peptide Synthesis." AAPPTec Technical Resources. Available at:[Link]

  • Freeman-Cook, K. D., et al. "Discovery and Preclinical Characterization of PF-06409577, a Direct Activator of AMPK." Journal of Medicinal Chemistry, ACS Publications, August 2016. Available at: [Link]

  • Penning, T. D., et al. "Regioselective N-2 arylation of indazoles." WO2014088983A1, Google Patents, October 2013.

Sources

Scalable synthetic routes for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid

Introduction

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a prominent feature in many drug candidates due to its diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The development of a scalable, efficient, and safe synthetic route to this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries.

This document provides a detailed, step-by-step protocol for a scalable synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid. The described route is designed to avoid problematic reagents and purification methods, focusing on the use of stable, isolable intermediates to ensure reproducibility and amenability to large-scale production.

Synthetic Strategy Overview

The proposed synthetic route commences with the commercially available 2-amino-3-methylbenzoic acid and proceeds through a three-step sequence involving diazotization and cyclization to form the indazole core, followed by selective oxidation of the 3-methyl group to a carboxylic acid, and concluding with esterification to yield the target molecule.

G A 2-Amino-3-methylbenzoic acid B 1H-Indazole-7-carboxylic acid A->B  i) Acetic anhydride  ii) Isoamyl nitrite, KOAc C 1H-Indazole-3,7-dicarboxylic acid B->C  KMnO4, NaOH, H2O D 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid C->D  Methanol, H2SO4 (cat.)

Caption: Overall synthetic workflow for 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

This initial step involves the formation of the indazole ring from 2-amino-3-methylbenzoic acid through a diazotization and intramolecular cyclization reaction. This method is adapted from established procedures for the synthesis of indazole derivatives.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
2-Amino-3-methylbenzoic acid151.16100 g0.66
Acetic anhydride102.09142 mL1.52
Chloroform119.381.8 L-
Potassium acetate98.1419 g0.19
Isoamyl nitrite117.15192 mL1.45
Methanol32.04600 mL-
6N Hydrochloric acid36.46600 mL-
Ethyl acetate88.11600 mL-

Procedure:

  • To a solution of 2-amino-3-methylbenzoic acid (100 g, 0.66 mol) in chloroform (1.8 L), slowly add acetic anhydride (142 mL, 1.52 mol). Control the temperature of the reaction to below 40°C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add potassium acetate (19 g, 0.19 mol) and isoamyl nitrite (192 mL, 1.45 mol) sequentially.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the residue, add methanol (600 mL) and 6N hydrochloric acid (600 mL) and stir the mixture at room temperature for 18 hours.

  • Remove the volatiles under reduced pressure.

  • Grind the residue with ethyl acetate (600 mL).

  • Collect the solid product by filtration, wash with ethyl acetate (120 mL), and dry to yield 1H-indazole-7-carboxylic acid hydrochloride.[3]

Expected Yield: ~75%

Step 2: Synthesis of 1H-Indazole-3,7-dicarboxylic acid

The second step involves the selective oxidation of the methyl group at the 3-position of the indazole ring to a carboxylic acid using potassium permanganate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
1H-Indazole-7-carboxylic acid162.1580 g0.49
Potassium permanganate158.03234 g1.48
Sodium hydroxide40.0030 g0.75
Water18.021.6 L-
Ethanol46.07As needed-
Concentrated Hydrochloric acid36.46As needed-

Procedure:

  • In a reaction vessel, dissolve 1H-indazole-7-carboxylic acid (80 g, 0.49 mol) and sodium hydroxide (30 g, 0.75 mol) in water (1.6 L).

  • Heat the solution to 80°C.

  • Slowly add potassium permanganate (234 g, 1.48 mol) in portions, maintaining the temperature between 80-90°C.

  • After the addition is complete, continue heating for an additional 4 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • If the filtrate is still purple, add a small amount of ethanol to decolorize it.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1H-indazole-3,7-dicarboxylic acid.

Expected Yield: ~65%

Step 3: Synthesis of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid

The final step is a selective Fischer esterification of the carboxylic acid at the 3-position. The carboxylic acid at the 7-position is less reactive due to steric hindrance.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
1H-Indazole-3,7-dicarboxylic acid206.1565 g0.315
Methanol32.04650 mL-
Concentrated Sulfuric acid98.086.5 mL-
Ethyl acetate88.11As needed-
Saturated Sodium Bicarbonate84.01As needed-
Brine-As needed-

Procedure:

  • Suspend 1H-indazole-3,7-dicarboxylic acid (65 g, 0.315 mol) in methanol (650 mL).

  • Carefully add concentrated sulfuric acid (6.5 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Expected Yield: ~80%

Discussion on Scalability and Process Optimization

The presented synthetic route has been designed with scalability in mind. Key considerations include:

  • Starting Materials: 2-Amino-3-methylbenzoic acid is a readily available and cost-effective starting material.

  • Reagent Selection: The use of hazardous reagents such as diazomethane or metal azides has been avoided. The reagents used are common industrial chemicals.

  • Reaction Conditions: The reaction conditions are generally mild and do not require specialized high-pressure or cryogenic equipment.

  • Intermediate Isolation: The intermediates in this synthetic sequence are stable solids that can be isolated by filtration, which is a highly scalable unit operation. This avoids the need for challenging extractions of unstable intermediates.[4][5]

  • Purification: While the final step may require recrystallization for high purity, the protocol is designed to minimize the need for column chromatography, which is often a bottleneck in large-scale production.[4][5]

Further optimization for industrial-scale production could involve exploring alternative, milder oxidizing agents in Step 2 to improve safety and waste profiles. Additionally, a one-pot procedure for the first two steps could be investigated to improve process efficiency.

Conclusion

This application note provides a comprehensive and scalable three-step synthetic route for the preparation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid. The protocol is designed to be robust and reproducible, utilizing readily available starting materials and avoiding problematic reagents and purification techniques. This detailed guide should serve as a valuable resource for researchers and process chemists in the pharmaceutical and fine chemical industries.

References

Sources

Troubleshooting & Optimization

Navigating the Solubility Labyrinth of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering solubility challenges with this compound in organic solvents. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for seamless experimental workflows and the successful advancement of drug discovery and development projects. This resource is structured in a user-friendly question-and-answer format to directly address the specific issues you may face in the laboratory.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's essential to understand the inherent characteristics of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid that influence its solubility. The molecule possesses both a carboxylic acid group, which is polar and capable of hydrogen bonding, and a larger, more complex indazole ring system, which contributes to its somewhat hydrophobic nature. The presence of the methoxycarbonyl group at the 3-position further influences its electronic properties and potential for intermolecular interactions.

A key parameter governing the solubility of an acidic compound is its pKa. For the parent compound, 1H-indazole-7-carboxylic acid, the predicted pKa is approximately 3.71.[1] This indicates it is a weak acid, and its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid in common organic solvents for my reaction. What are my initial options?

A1: It is a common observation that this compound exhibits limited solubility in many standard non-polar and moderately polar organic solvents at room temperature. Initial reports indicate it is only slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1]

Initial Troubleshooting Steps:

  • Solvent ClassExamplesExpected Interaction
    Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Good potential for dissolving the compound due to dipole-dipole interactions.
    Polar Protic Methanol (MeOH), Ethanol (EtOH)Hydrogen bonding with the carboxylic acid group can aid solubility.
    Chlorinated Dichloromethane (DCM)Lower expectation of good solubility, but worth testing.
    Ester Ethyl Acetate (EtOAc)Moderate potential, may require heating.
  • Gentle Heating: For many organic compounds, solubility increases with temperature. Carefully warming the solvent while stirring can significantly improve the dissolution rate and the amount of solute that can be dissolved. Always be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.

Q2: I've tried heating and sonication, but the solubility is still too low for my needs. Can I use a co-solvent system?

A2: Yes, employing a co-solvent system is a highly effective and widely used strategy. The principle is to use a mixture of a "good" solvent (in which the compound has some solubility) and a "poor" solvent (which is often the primary solvent for the reaction or analysis) to achieve the desired overall solubility.

Co-Solvent Strategy Workflow:

CoSolventWorkflow Start Dissolve compound in a minimal amount of a 'good' solvent (e.g., DMF, DMSO). Add_to_Bulk Slowly add the concentrated solution to the bulk 'poor' solvent with vigorous stirring. Start->Add_to_Bulk Observe Monitor for any signs of precipitation. Add_to_Bulk->Observe Optimize Adjust the ratio of co-solvent to bulk solvent to maintain a clear solution. Observe->Optimize Precipitation occurs End Homogeneous solution achieved. Observe->End No precipitation Optimize->Add_to_Bulk

Caption: Workflow for utilizing a co-solvent system.

Practical Tips for Co-Solvents:

  • Start with a small volume of the "good" solvent: The goal is to use the minimum amount of the co-solvent necessary to avoid significantly altering the properties of the primary reaction solvent.

  • Consider solvent miscibility: Ensure that the co-solvent and the primary solvent are miscible in the proportions you intend to use. A solvent miscibility table can be a useful reference.[2][3]

  • For biological assays: If the final application is a biological assay, be mindful of the potential toxicity of the co-solvent (e.g., DMSO) to the cells or organism.[1]

Q3: Can I improve the solubility by converting the carboxylic acid to a salt?

A3: Absolutely. Converting the carboxylic acid to its corresponding carboxylate salt is a classic and highly effective method to dramatically increase solubility in polar organic solvents.[4][5][6] This is because the ionic salt will have much stronger interactions with polar solvent molecules.

Salt Formation Protocol:

  • Choose a suitable base: The choice of base is critical and depends on the requirements of your subsequent experimental steps.

    • Inorganic Bases: For general solubilization, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to form the sodium or potassium salt.

    • Organic Bases: If you need to avoid inorganic salts, organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) are excellent choices.

  • Stoichiometry is key: Add one equivalent of the base to a suspension of the carboxylic acid in the desired organic solvent.

  • Stir and observe: The formation of the salt should lead to the dissolution of the solid. Gentle warming may be required to facilitate the reaction and dissolution.

Decision-Making for Salt Formation:

SaltFormationDecision Start Is the presence of a counter-ion acceptable in the subsequent step? Yes Yes Start->Yes No No Start->No Inorganic_Base Consider inorganic bases (e.g., NaOH, KOH) for high solubility in polar protic solvents. Yes->Inorganic_Base Organic_Base Consider organic bases (e.g., TEA, DIPEA) for better solubility in a wider range of organic solvents. Yes->Organic_Base Alternative_Method Explore other methods like co-solvents or prodrug approach. No->Alternative_Method

Caption: Decision tree for choosing a base for salt formation.

Q4: How does the methoxycarbonyl group at the 3-position affect the solubility compared to the parent 1H-indazole-7-carboxylic acid?

A4: The introduction of a methoxycarbonyl group at the 3-position is expected to have a mixed effect on solubility.

  • Increased Lipophilicity: The methyl group of the ester adds to the nonpolar character of the molecule, which could slightly decrease its solubility in highly polar solvents like water.

  • Potential for Hydrogen Bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, potentially improving interactions with protic solvents.

  • Disruption of Crystal Packing: The substituent may disrupt the crystal lattice packing of the solid, which could lead to a lower melting point and potentially easier solvation compared to the parent compound.

Without experimental data, it is difficult to definitively quantify the effect. However, the general strategies for improving the solubility of carboxylic acids remain applicable.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced techniques may be necessary, especially in the context of formulation for in vivo studies or the development of drug candidates.

  • Prodrug Approach: The carboxylic acid can be temporarily masked by converting it into an ester or an amide. This increases the lipophilicity and can improve solubility in nonpolar organic solvents. The ester or amide can then be cleaved in a subsequent step or in vivo to release the active carboxylic acid.

  • Amorphous Solid Dispersions: For pharmaceutical applications, forming an amorphous solid dispersion with a polymer can significantly enhance the apparent solubility and dissolution rate. This involves dissolving both the compound and a polymer in a common solvent and then rapidly removing the solvent.

Summary of Troubleshooting Approaches

StrategyPrincipleAdvantagesConsiderations
Solvent Screening "Like dissolves like"Simple, quick initial assessment.May not achieve desired concentration.
Heating & Sonication Increased kinetic energy and surface areaEasy to implement.Compound stability, solvent volatility.
Co-solvents Modifying the polarity of the bulk solventHighly effective, versatile.Potential for precipitation on dilution, co-solvent compatibility with downstream applications.
Salt Formation Increasing polarity through ionizationOften results in a dramatic increase in solubility in polar solvents.Presence of a counter-ion, potential for pH changes.

We trust this technical support guide will be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our scientific support team.

References

  • Chemguide. an introduction to carboxylic acids. [Link]

  • Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • LibreTexts. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Jadhav, N. R., et al. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 52-59. [Link]

  • R Discovery. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • PubChem. 1H-Indazole-7-carboxylic acid. [Link]

  • LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • SSRN. Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. [Link]

  • ResearchGate. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF. [Link]

  • CORA. Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. [Link]

  • ArODES HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • MilliporeSigma. Solvent Miscibility Table. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

Sources

Optimizing yield in the cyclization of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Indazole Cyclization Topic: Yield Optimization for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid Ticket ID: IND-7-COOH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The 7-Substituent Challenge

Synthesizing 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid presents a unique "push-pull" challenge not found in unsubstituted indazoles. The 7-carboxylic acid (or its ester precursor) introduces significant steric hindrance adjacent to the cyclization site and exerts a strong electron-withdrawing effect , destabilizing the transition state required for ring closure.

This guide addresses the critical yield-limiting factors in the cyclization of 2-amino-3-(methoxycarbonylmethyl)benzoic acid derivatives (the standard precursors). We focus on the two primary cyclization pathways: Aqueous Diazotization (NaNO₂) and Anhydrous Nitrosation (Isoamyl Nitrite) .

Part 1: Diagnostic Workflow & Mechanism

Before adjusting parameters, identify which phase of the reaction is failing. The cyclization generally proceeds via a diazonium intermediate that attacks the active methylene carbon (C3 precursor).

Visualizing the Failure Points

The following diagram illustrates the competing pathways and stress points caused by the 7-position substituent.

IndazoleCyclization Precursor Precursor: 2-Amino-3-substituted benzoate derivative Diazonium Intermediate: Diazonium Salt Precursor->Diazonium Nitrosation (NaNO2 or i-AmONO) Side_Hydrolysis Side Reaction: Ester Hydrolysis (Acid/Base Sensitivity) Precursor->Side_Hydrolysis pH Extremes Cyclization Cyclization: Intramolecular Attack Diazonium->Cyclization Base/Heat (Rate Limiting Step) Side_Tar Side Reaction: Polymerization/Tar (Intermolecular Azo) Diazonium->Side_Tar High Conc. Slow Cyclization Side_Decomp Side Reaction: Dediazoniation (Phenol formation) Diazonium->Side_Decomp High Temp (>5°C for Aqueous) Product Target: 3-(methoxycarbonyl)-1H- indazole-7-carboxylic acid Cyclization->Product Tautomerization Steric STERIC CLASH at C7: Slows rotation required for cyclization Steric->Cyclization

Caption: Mechanistic pathway highlighting the critical bottleneck at the cyclization step due to C7 steric hindrance, leading to competing intermolecular side reactions.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: The "Black Tar" Problem (Anhydrous Route)

User Question: I am using the isoamyl nitrite/acetic anhydride method (Jacobson modification) to cyclize my methyl 2-amino-3-(methoxycarbonylmethyl)benzoate precursor. The reaction turns black immediately, and I isolate <20% yield of a tarry solid. What is happening?

Technical Diagnosis: The "black tar" is characteristic of intermolecular azo coupling . The 7-position carboxylic ester creates steric bulk that slows down the intramolecular ring closure. Because the ring closure is slow, the reactive diazonium species has time to react with unreacted aniline precursor molecules, forming azo dyes and polymers.

Optimization Protocol:

  • Switch to Inverse Addition: Do not add the nitrite to the amine. Instead, dissolve the isoamyl nitrite (1.2 equiv) and acetic anhydride (2.0 equiv) in the solvent (toluene or benzene) and heat it to reaction temperature (usually 80°C).

  • Slow Addition: Add the amine precursor (dissolved in minimum solvent) dropwise over 1-2 hours.

    • Why? This keeps the concentration of free amine extremely low relative to the nitrosating agent, forcing the diazonium intermediate to cyclize (intramolecular) rather than couple with another amine (intermolecular).

  • Temperature Control: Maintain 80-90°C. If the temperature is too low, the intermediate builds up; if too high, decomposition occurs.

Scenario B: Low Yield in Aqueous Media (NaNO₂/HCl)

User Question: I am using the standard NaNO₂/HCl diazotization at 0°C. The diazonium salt forms (starch-iodide positive), but upon warming or adjusting pH, I get mostly phenols or hydrolysis products, not the indazole.

Technical Diagnosis: The 3-(methoxycarbonyl) group requires the formation of a C-N bond at a specific active methylene carbon. In aqueous acid, the enolization required for this attack is suppressed. Furthermore, the 7-carboxyl group deactivates the ring, making the carbon less nucleophilic.

Optimization Protocol:

  • The "Japp-Klingemann" Hybrid Approach:

    • Perform the diazotization at -5°C to 0°C in dilute HCl.

    • Crucial Step: Buffer the solution before cyclization. Rapidly pour the cold diazonium solution into a pre-cooled mixture of Sodium Acetate (NaOAc) or Pyridine in methanol/water.

    • Why? You need a pH of ~4-5 to facilitate the enolization of the side chain without hydrolyzing the esters.

  • Phase Transfer Catalysis (PTC):

    • If solubility is poor (common with 7-esters), use a biphasic system (DCM/Water) with tetrabutylammonium bromide (TBAB) . This protects the diazonium salt in the organic phase and facilitates cyclization at the interface.

Scenario C: 7-Position Ester Hydrolysis

User Question: I successfully cyclized the ring, but my 7-methyl ester hydrolyzed to the acid during the workup, making purification difficult.

Technical Diagnosis: Indazole-7-carboxylic esters are prone to hydrolysis due to the "neighboring group effect" of the N1-H, which can assist in delivering water to the carbonyl, especially under basic workup conditions.

Optimization Protocol:

  • Avoid Strong Base: Do not use NaOH or KOH for neutralization. Use saturated NaHCO₃ or K₂CO₃ .

  • Acidic Workup Preference: If possible, precipitate the product by acidifying to pH 3-4 (if the product is the acid) or keep the pH neutral (if the product is the ester).

  • Anhydrous Workup: If using the isoamyl nitrite route, remove solvent in vacuo and purify via column chromatography directly, avoiding aqueous washes if possible.

Part 3: Comparative Data & Reagent Selection

The following table summarizes the recommended conditions based on the specific precursor type.

ParameterRoute A: Aqueous (NaNO₂) Route B: Anhydrous (Isoamyl Nitrite)
Best For Hydrophilic precursors, Scale-up (<10g)Lipophilic esters, High-value intermediates
Key Reagent Sodium Nitrite (NaNO₂) / HClIsoamyl Nitrite / Acetic Anhydride
Solvent Water / Methanol / Acetic AcidToluene / Benzene / THF
Temp Profile 0°C (Diazo)

RT (Cyclization)
60-90°C (Simultaneous)
Yield Risk Hydrolysis of 3-methoxycarbonylIntermolecular coupling (Tar)
7-Pos Strategy Use NaOAc buffer to assist cyclizationUse High Dilution (Slow addition)

Part 4: Validated Experimental Protocol (Recommended Route)

Protocol: Modified Jacobson Indazole Synthesis for Sterically Hindered Substrates Targeting: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid methyl ester

  • Preparation:

    • Equip a 3-neck round bottom flask with a reflux condenser, a thermometer, and a pressure-equalizing addition funnel.

    • Purge with Nitrogen (

      
      ).
      
  • Charge Reactor:

    • Add Toluene (10 vol relative to precursor).

    • Add Acetic Anhydride (2.5 equiv).

    • Add Isoamyl Nitrite (1.3 equiv).

    • Add Potassium Acetate (KOAc, 1.1 equiv) - Critical for buffering the 7-acid effect.

    • Heat mixture to 80°C .

  • Addition (The Critical Step):

    • Dissolve the Amino-Precursor in minimal Toluene (warm if necessary).

    • Add the precursor solution dropwise over 90 minutes .

    • Note: The solution should bubble gently (

      
       evolution). If bubbling stops, pause addition.
      
  • Completion:

    • Stir at 80°C for an additional 30 minutes after addition is complete.

    • Cool to Room Temperature.[1][2][3]

  • Workup:

    • Evaporate toluene under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with sat. NaHCO₃ (Caution:

      
       evolution).
      
    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
    • Purification: Recrystallize from MeOH or Silica Column (Hexane/EtOAc).

References

  • BenchChem. (2025).[1][4] Technical Support Center: Troubleshooting Guide for the Synthesis of Indole and Indazole Derivatives. BenchChem.[1][4] Link

  • Organic Syntheses. (1962). Indazole.[1][2][5][6][7][8][9] Org.[1][3][6] Synth. 1962, 42, 69. Link

  • HES-SO. (2025). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping. ArODES. Link

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316.[10] Link

  • ChemicalBook. (2026). 1H-INDAZOLE-7-CARBOXYLIC ACID Properties and Synthesis.Link

Sources

Purification methods for removing impurities from 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-7COOH-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Purifying 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid presents a unique challenge due to its zwitterionic potential and the differential stability of its functional groups. As a mono-ester/mono-acid indazole derivative, your primary purification levers are pH-controlled precipitation (exploiting the 7-COOH) and polarity-based trituration (preserving the 3-COOMe).

This guide addresses the three most common failure modes:

  • Hydrolysis of the 3-ester during workup (Yield loss).

  • Co-precipitation of azo-gums from the cyclization step (Purity loss).

  • Regioisomer contamination (N1 vs. N2 tautomers).

Module 1: The "Acid-Base Swing" Protocol

Best for: Removing non-acidic impurities and inorganic salts from the crude reaction mixture.

The 7-carboxylic acid moiety allows you to dissolve the product in mild base, filter off non-acidic organic impurities, and re-precipitate the product.[1] However, the 3-methoxycarbonyl group is susceptible to basic hydrolysis if the pH exceeds 10 or if the temperature rises.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (Do not use NaOH; the high pH will saponify the 3-ester).

    • Target pH: 8.0 – 8.5.

  • Filtration: Filter the resulting dark solution through a Celite® pad to remove insoluble azo-oligomers and inorganic salts.

  • Charcoal Treatment (Optional but Recommended): Stir the filtrate with activated carbon (10 wt%) for 30 minutes at room temperature to absorb colored impurities. Filter again.

  • Controlled Precipitation:

    • Cool the filtrate to 0–5 °C .

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Stop point: Adjust pH to 3.5 – 4.0 .

    • Why? Going below pH 2.0 can protonate the indazole nitrogen (pKa ~1.5), causing salts to remain in solution or trapping mineral acids in the lattice.

  • Isolation: Filter the off-white precipitate and wash with cold water followed by a small amount of cold heptane .

Visual Workflow: Acid-Base Purification

PurificationLogic Crude Crude Reaction Mixture (Solid) BaseSol Suspend in 5% NaHCO3 (pH ~8.5) Crude->BaseSol Filter1 Filter (Celite) BaseSol->Filter1 Residue Discard Solid (Non-acidic impurities) Filter1->Residue Insolubles Filtrate Filtrate (Product as Carboxylate) Filter1->Filtrate Acidify Acidify with 1M HCl to pH 3.5-4.0 (0°C) Filtrate->Acidify FinalSolid Pure Precipitate (3-methoxycarbonyl-1H-indazole-7-COOH) Acidify->FinalSolid Precipitation

Caption: Logic flow for the selective acid-base purification, highlighting the critical pH control points to avoid ester hydrolysis.

Module 2: Removing Colored Impurities (Trituration)

Best for: Removing "sticky" brown regioisomers or oxidation byproducts that survive the acid-base workup.

Indazole synthesis (especially via diazonium routes) often produces colored azo-impurities. Recrystallization carries a risk of thermal decarboxylation. Slurry trituration is safer and often sufficient.

Solvent Selection Table
Solvent SystemTemperatureTarget ImpurityOutcome
Methanol (MeOH) Cold (0°C)Inorganic SaltsDissolves organic product; salts filter off.
Ethyl Acetate / Hexane (1:3) Reflux -> RTNon-polar byproductsProduct remains solid; impurities dissolve.
Acetonitrile (ACN) 50°C -> RTRegioisomershighly effective for indazole purification.
Recommended Protocol (ACN Trituration)
  • Dry the solid from Module 1 thoroughly.

  • Suspend the solid in Acetonitrile (5 mL per gram) .

  • Heat to 50°C for 30 minutes. Do not reflux (boiling point ~82°C is too high for prolonged exposure).

  • Allow the slurry to cool slowly to room temperature over 2 hours.

  • Filter and wash with cold ACN.

Module 3: Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to [M-14]. What happened?

Diagnosis: You have hydrolyzed the methyl ester at position 3, resulting in the 3,7-dicarboxylic acid . Root Cause:

  • The pH during the "Acid-Base Swing" (Module 1) exceeded 10.

  • The extraction took too long at room temperature. Fix: Ensure you use NaHCO₃ (weak base) rather than NaOH. Keep all aqueous alkaline steps at 0–5 °C and minimize contact time (< 30 mins).

Q2: The product is not precipitating upon acidification (pH is < 2).

Diagnosis: You may have protonated the indazole nitrogen (N1/N2), forming a soluble hydrochloride salt (Indazole-H⁺ Cl⁻). Root Cause: Over-acidification. Indazoles are amphoteric. Fix: Back-titrate with dilute NaOAc (Sodium Acetate) to raise the pH to the isoelectric point (approx pH 3.5 – 4.0) . The neutral zwitterion is the least soluble form and will crash out.

Q3: I see a persistent impurity at +14 mass units (Methylation).

Diagnosis: If you used a methylating agent (like MeI or DMS) in a previous step, you might have the N-methylated regioisomer (1-methyl or 2-methyl). Fix: These are chemically very similar to your product but lack the N-H acidity.

  • Detection: Run NMR.[2][3][4] N-Me shows a singlet ~4.0 ppm.

  • Removal: Repeat Module 1 . The N-methylated impurity has no acidic proton on the ring (assuming the COOH is protected or the pKa shift is significant) and will behave differently in extraction, or use column chromatography (DCM:MeOH 95:5) as the N-methylated species is less polar than the free N-H indazole.

References
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: National Institutes of Health (PMC). Relevance: details the hydrolysis rates of indazole esters and N1/N2 isomer separation. URL:[Link]

  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives. Source: Heterocycles / Organic Chemistry Portal. Relevance: Provides standard workup protocols for 3-carboxy indazoles, including pH handling. URL:[Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester (Organic Syntheses). Source: Organic Syntheses, Vol. 89, p. 131 (2012). Relevance: Authoritative procedure for purifying 3-ester indazoles, specifically addressing filtration and recrystallization to remove azo-impurities. URL:[Link]

Sources

Troubleshooting decarboxylation issues with indazole-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Protodecarboxylation of Indazole-7-COOH derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]

Decarboxylating the 7-position of an indazole ring is synthetically distinct from the more common 3-position. The 7-carboxyl group is ortho-positioned to the bridgehead nitrogen (N1). This creates a unique steric and electronic environment that often leads to failure in standard thermal protocols (e.g., neat heating or Cu/Quinoline).

Why this reaction fails:

  • N1 Interference: If the N1 position is unprotected, the acidic N-H (

    
    ) can deprotonate, forming a stable salt with metal catalysts (Cu/Ag) rather than entering the catalytic cycle.
    
  • Steric Strain: The 7-position is sterically crowded, destabilizing the transition state required for

    
     extrusion.
    
  • Sublimation: Indazole-7-carboxylic acids are prone to sublimation before reaching the activation temperature (

    
    C) in thermal methods.
    

Diagnostic Workflow

Before selecting a protocol, use this decision tree to identify the correct methodology based on your substrate's properties.

Decarboxylation_Workflow Start Substrate Analysis N1_Status Is N1 Protected? Start->N1_Status Protect Action: Protect N1 (THP, SEM, or Methyl) N1_Status->Protect No (Free NH) Check_Sens Base/Acid Sensitive Groups? N1_Status->Check_Sens Yes (N-R) Protect->Check_Sens Method_Choice Choose Method Silver Method A: Ag-Catalyzed (High Precision) Issue1 Oxidative degradation. Switch to inert atm. Silver->Issue1 Black ppt? Thermal Method B: Microwave/Thermal (Brute Force) Check_Sens->Silver Yes (Complex) Check_Sens->Thermal No (Robust)

Caption: Decision matrix for selecting the optimal decarboxylation pathway based on N1-substitution and functional group tolerance.

The Mechanism: Silver-Catalyzed Protodecarboxylation[5]

For indazole-7-carboxylic acids, the Silver(I)-catalyzed pathway is superior to Copper due to milder conditions (


C) and better tolerance of nitrogen heterocycles.

Ag_Mechanism Figure 2: Ag(I) Catalytic Cycle for Indazole Decarboxylation Substrate Indazole-7-COOH Ag_Salt Ag(I) Carboxylate Substrate->Ag_Salt + Ag2CO3 - H2O TS Transition State (Ag-Aryl) Ag_Salt->TS - CO2 (Rate Limiting) Product Indazole + CO2 TS->Product + H+ (from AcOH)

Caption: The catalytic cycle relies on the formation of an Ag-aryl intermediate. Proton source (AcOH) availability is critical for the final step.

Experimental Protocols

Method A: Silver-Catalyzed (Recommended for Complex Substrates)

Best for: Substrates with sensitive functional groups or when thermal degradation is observed.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst:

    
     (0.1 – 0.2 equiv)
    
  • Additive: Acetic Acid (0.5 – 1.0 equiv)

  • Solvent: DMSO (Anhydrous)

  • Concentration: 0.2 M

Protocol:

  • Charge a reaction vial with the indazole-7-carboxylic acid derivative and

    
     (10 mol%).
    
  • Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes polymerization.

  • Add anhydrous DMSO and Acetic Acid (50 mol%).

  • Heat to 110 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (aq) to remove DMSO, then saturated 
    
    
    
    .
Method B: Microwave-Assisted Thermal (High Throughput)

Best for: Robust substrates and rapid library synthesis.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent: NMP or Diphenyl Ether

  • Additive: None (or catalytic Cu powder if stubborn)

Protocol:

  • Suspend substrate in NMP (0.5 M) in a microwave vial.

  • Cap and irradiate at 200 °C for 15–30 minutes (High Absorption setting).

  • Note: If pressure spikes,

    
     release is rapid. Ensure vial headspace is sufficient (fill volume < 50%).
    

Troubleshooting & FAQs

Symptom: Reaction turns into black tar; low yield.
  • Cause: Oxidative polymerization. Electron-rich indazoles are susceptible to oxidation by Ag(I) in the presence of air.

  • Solution: Strictly degas the solvent (sparge with Ar for 15 mins) and run under an inert atmosphere. Reduce temperature to 80 °C and extend time.

Symptom: Starting material is consumed, but Product Mass [M+H] is missing.
  • Cause: Formation of a stable Organosilver intermediate. The decarboxylation occurred (loss of

    
    ), but the Ag-C bond is not protonating.
    
  • Solution: Increase the proton source. Add 2.0 equiv of Acetic Acid . If that fails, quench the reaction with dilute HCl to force demetallation.

Symptom: Substrate sublimes onto the top of the vial.
  • Cause: High melting point of the zwitterionic acid.

  • Solution: Switch to Method B (Microwave) . The dielectric heating of the solvent (NMP) is faster than the sublimation rate. Alternatively, use a high-boiling solvent like Quinoline/Diphenyl ether mixture in a sealed tube to dissolve the solid completely before reaching decarboxylation temp.

Symptom: No reaction (Starting Material persists).
  • Cause: Catalyst poisoning. If N1 is unprotected, the N-Ag bond forms and precipitates the catalyst.

  • Solution: Protect N1. Methylation, SEM, or THP protection prevents the formation of the insoluble silver salt and allows the catalyst to interact with the carboxylate.

Comparative Data: Substituent Effects

The electronic nature of the indazole ring significantly impacts the rate of decarboxylation (


).
Substituent (on Ring)Electronic EffectReaction RateRecommended Modification
Nitro (-NO2) Strong EWGVery FastLower temp to 80 °C to prevent side reactions.
Fluoro (-F) Weak EWGFastStandard Method A conditions.
Methoxy (-OMe) EDGSlowRequires higher temp (130 °C) or Method B.
Amino (-NH2) Strong EDGStalledProtect amine (e.g., Acetamide) to prevent catalyst chelation.

References

  • Goossen, L. J., et al. (2009).[1] "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry, 74(7), 2620–2623.

  • Lu, P., et al. (2009).[2][1] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713.

  • Cornella, J., & Larrosa, I. (2009).[2] "Decarboxylative C-H Activation of Heteroarenes." Journal of the American Chemical Society. (General context on Ag-mechanism).

Sources

Resolving regioselectivity issues during N-alkylation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid

Topic: Resolving Regioselectivity Issues (N1 vs. N2) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Role: Senior Application Scientist

Executive Summary: The "7-Position Rule"

If you are attempting to alkylate 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (or its ester derivatives), you are encountering a specific steric and electronic constraint known in indazole chemistry as the 7-Position Ortho-Effect .

  • The Rule: Substituents at the C-7 position (especially electron-withdrawing groups like -COOMe or -NO2) strongly direct alkylation to the N2 position (≥ 95% regioselectivity).[1][2]

  • The Cause: This is primarily driven by steric hindrance (peri-interaction) between the C-7 substituent and the incoming electrophile at N1, combined with electronic repulsion.

  • The Implication:

    • If you want the N2-isomer: The reaction is naturally favored; standard conditions work well.

    • If you want the N1-isomer: Direct alkylation will likely fail or produce the N2-isomer. You must use alternative synthetic routes (De Novo synthesis).

Critical Pre-Requisite: Substrate Preparation

Question: Can I alkylate the free carboxylic acid directly?

Recommendation: No. You should convert the 7-carboxylic acid to an ester (e.g., methyl ester) before N-alkylation.

Why?

  • Chemoselectivity: The carboxylate anion (

    
    ) is nucleophilic and can undergo O-alkylation, leading to ester side products rather than N-alkylation.
    
  • Stoichiometry: The free acid consumes an extra equivalent of base, generating a dianion that often suffers from poor solubility in standard aprotic solvents (THF, DMF).

  • Literature Precedent: Regioselectivity data is established for dimethyl 1H-indazole-3,7-dicarboxylate . The 7-COOMe group is the specific directing group cited for N2-selectivity [1].

Troubleshooting Guide & FAQs

Scenario A: "I am getting the N2-isomer, but I need the N1-isomer."

Diagnosis: You are fighting thermodynamics and sterics. The 7-methoxycarbonyl group blocks the N1 trajectory. Even conditions that typically favor N1 (e.g., NaH/THF) will yield N2 for this specific substrate [1].

Solution: Direct alkylation is not a viable strategy for N1 synthesis here.

  • Recommended Route: De Novo Synthesis. Construct the indazole ring after the nitrogen is alkylated.

    • Method: React a pre-alkylated hydrazine (

      
      ) with a suitable 2-acyl-3-nitro-benzoate or similar precursor.
      
  • Alternative (Low Probability): If you must alkylate, consider transient protection of N2 (difficult) or reductive amination strategies, though recent studies indicate 7-substituted indazoles remain unreactive to even optimized N1-selective catalytic protocols [2].

Scenario B: "I want the N2-isomer, but conversion is low."

Diagnosis: The N2 position is nucleophilic, but the 3-EWG (methoxycarbonyl) reduces the overall nucleophilicity of the indazole ring.

Optimization Steps:

  • Base/Solvent: Use NaH (Sodium Hydride) in THF or DMF .

    • Note: While NaH/THF usually favors N1 for unsubstituted indazoles, the 7-substituent flips this preference to N2 [1].

  • Temperature: Heat is often required (50–90 °C) due to the electron-deficient nature of the ring.

  • Electrophile: Add a catalytic amount of NaI (Sodium Iodide) if using alkyl bromides or chlorides (Finkelstein condition) to increase electrophilicity.

Scenario C: "I cannot separate the N1/N2 isomers."

Diagnosis: Isomers of 3,7-dicarboxylate indazoles often have very similar polarities.

Purification Strategy:

  • Flash Chromatography: Use a gradient of DCM:MeOH or Hexane:EtOAc . N2 isomers are typically less polar (higher

    
    ) than N1 isomers because the N2-alkyl group breaks the dipole symmetry less than the N1-alkyl group, or due to "shielding" of the lone pair.
    
  • Crystallization: The N2-isomer (major product) often crystallizes more readily. Try triturating the crude solid with cold ether or hexanes.

Detailed Experimental Protocols

Protocol 1: N2-Selective Alkylation (Targeting the Major Isomer)

Use this protocol to synthesize the N2-alkylated diester.

Reagents:

  • Substrate: Dimethyl 1H-indazole-3,7-dicarboxylate (1.0 equiv)

  • Base: Sodium Hydride (60% in oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the indazole substrate in anhydrous THF.

  • Deprotonation: Cool to 0 °C . Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins at 0 °C, then 30 mins at RT. The solution usually turns yellow/orange (anion formation).
    
  • Alkylation: Re-cool to 0 °C. Add the Alkyl Halide dropwise.

  • Reaction: Warm to 50 °C and stir for 4–16 hours. Monitor by LC-MS.[3][4]

  • Quench: Cool to 0 °C. Quench carefully with Sat.

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Outcome: Expect >95:5 ratio of N2:N1 .

Protocol 2: De Novo Synthesis for N1-Isomer (The "Only Way" Protocol)

Use this general logic if N1 is strictly required.

Concept: Instead of alkylating the ring, use Methylhydrazine (or alkyl-hydrazine) to close the ring.

  • Precursor: Start with Methyl 2-acetyl-3-nitrobenzoate (or similar 2-acyl derivative).

  • Cyclization: React with

    
    . The alkyl group (
    
    
    
    ) on the hydrazine dictates the N1 position.
  • Reduction: Reduce the nitro group (if present) or oxidative cyclization of hydrazones.

Data & Decision Support

Table 1: Regioselectivity by Condition for 7-Substituted Indazoles
ConditionBaseSolventMajor IsomerSelectivity (N2:N1)Mechanism Note
Standard NaHTHFN2 > 96 : 4Steric blocking of N1 by 7-COOMe [1]
Polar/Dissociating Cs2CO3DMFN2 > 90 : 10Electronic repulsion at N1
Mitsunobu PPh3/DEADTHFN2 VariableGenerally N2 favored for 7-subst.
Reductive Alkylation Pt/C, H2MeOHNo Rxn N/A7-COOMe prevents N1-enamine formation [2]
Figure 1: Mechanistic Decision Tree

IndazoleAlkylation Start Start: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid Step1 Step 1: Esterification (Convert to Dimethyl Ester) Start->Step1 Decision Which Isomer do you need? Step1->Decision PathN2 Target: N2-Isomer Decision->PathN2 N2 PathN1 Target: N1-Isomer Decision->PathN1 N1 ActionN2 Direct Alkylation (NaH / THF / 50°C) PathN2->ActionN2 ActionN1 Direct Alkylation? PathN1->ActionN1 SolN1 Solution: De Novo Synthesis (Cyclize Alkyl-Hydrazine) PathN1->SolN1 Correct Path ResultN2 Result: High Yield N2 Product (Sterically favored) ActionN2->ResultN2 FailN1 FAIL: 7-position blocks N1. Yields N2 or No Reaction. ActionN1->FailN1

Caption: Workflow for selecting the correct synthetic strategy based on the desired regioisomer. Note the "Dead End" for direct N1 alkylation.

References

  • Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

    • [Link]

    • Key Insight: Establishes that C-7 substituents (NO2, CO2Me) confer excellent N2 regioselectivity (>96%).[1][2]

  • Luo, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation.[3] Chemical Science (RSC/NIH).

    • [Link]

    • Key Insight: Demonstrates that even optimized N1-selective reductive alkylation methods fail (remain unreactive) on 7-carboxylate indazoles due to steric blocking.[3]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec QM Magic Class.

    • [Link]

    • Key Insight: Quantum mechanical calculations explaining the energy barriers and thermodynamic preference for N2 when steric factors are introduced.

Sources

Preventing ester hydrolysis during workup of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid

A Guide to Preventing Ester Hydrolysis During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the hydrolysis of the methyl ester in 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid during reaction workup. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity of your synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, with a focus on preventing unwanted ester hydrolysis.

Question 1: I am observing significant loss of my methyl ester group, resulting in the formation of the diacid (1H-indazole-3,7-dicarboxylic acid), after my aqueous workup. What is causing this and how can I prevent it?

Answer:

This is a classic case of unintended ester hydrolysis, which can be catalyzed by either acidic or basic conditions introduced during the workup. The ester at the 3-position is susceptible to cleavage, particularly when exposed to aqueous environments at non-neutral pH for extended periods.

Underlying Causes:

  • Basic Hydrolysis (Saponification): This is the most common culprit. Washing the reaction mixture with basic solutions like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) to neutralize acid catalysts or byproducts can lead to rapid, irreversible hydrolysis of the ester.[1][2] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[3]

  • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, washing with acidic solutions (e.g., dilute HCl) to remove basic impurities can also promote ester cleavage. This reaction is reversible and driven to completion by the presence of excess water.[2]

dot

Caption: Mechanisms of ester hydrolysis.

Solutions & Preventative Measures:

  • Minimize Contact Time: Perform all aqueous washes as quickly as possible. Do not let the biphasic mixture sit for extended periods.[4]

  • Use Cold Solutions: Conduct all aqueous extractions and washes using ice-cold water and solutions (e.g., saturated NaHCO₃, brine). Lower temperatures significantly slow the rate of hydrolysis.[4]

  • Careful pH Control:

    • If a basic wash is necessary to remove acid, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH or K₂CO₃.[5]

    • Add the basic solution slowly and monitor the pH, aiming for a final pH of 7-8.

    • If an acidic wash is required, use a dilute acid (e.g., 1M HCl) and quickly proceed to the next step.

  • Brine Wash: After any aqueous wash, perform a final wash with cold, saturated aqueous NaCl (brine). This helps to remove dissolved water from the organic layer and reduces the solubility of your product in the aqueous phase.[4]

  • Efficient Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[4]

Recommended Workup Protocol to Prevent Hydrolysis:

StepProcedureRationale
1Cool ReactionCool the reaction mixture to room temperature, then to 0°C in an ice bath.
2Dilute & TransferDilute the cooled mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
3Cold Water WashWash the organic layer with ice-cold deionized water.
4Cold Bicarbonate Wash (if necessary)Wash with cold, saturated aqueous NaHCO₃ until gas evolution ceases (to neutralize acid).[4]
5Cold Brine WashWash with cold, saturated aqueous NaCl (brine) to remove residual water.[4]
6DryDry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
7Filter & ConcentrateFilter off the drying agent and remove the solvent under reduced pressure.

Question 2: My starting material is a diacid, and I am trying to perform a selective mono-esterification. How can I work up this reaction without hydrolyzing the newly formed ester?

Answer:

Selective mono-esterification of a diacid where one carboxylic acid is aromatic (position 7) and the other is part of the heterocyclic ring system (position 3) can be challenging. The workup is critical to preserving the mono-ester product.

Key Considerations:

  • Reactivity Differences: The carboxylic acid at the 7-position is an aromatic carboxylic acid, while the one at the 3-position is part of the indazole ring. There may be slight differences in their pKa values that could be exploited for selective reactions, but this is often difficult to control.

  • Workup Strategy: The goal is to remove the unreacted diacid and any esterification reagents without subjecting the desired mono-ester to harsh pH conditions.

Solutions & Methodologies:

  • Mild Acidic Extraction:

    • After the reaction, quench with water and extract with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a very dilute, cold acid solution (e.g., 0.1 M HCl). This may protonate the unreacted diacid to a greater extent than the ester, keeping it in the aqueous layer. This is a delicate balance and must be done quickly.

  • Chromatographic Purification: The most reliable method to separate the mono-ester from the diacid and any di-ester byproduct is column chromatography.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The more polar diacid will have a lower Rf value and elute later than the less polar mono-ester.

  • Selective Esterification Methods: Consider synthetic strategies that favor mono-esterification to simplify the workup. For example, using a bulky alcohol might selectively esterify the more sterically accessible carboxylic acid. Alternatively, methods using thionyl chloride in methanol have been reported for selective esterification of dicarboxylic acids.[6]

dot

Workup_Decision_Tree Start Reaction Complete Check_pH Is a pH adjustment necessary for workup? Start->Check_pH Acidic_Wash Use cold, dilute acid (e.g., 0.1M HCl) - Perform quickly Check_pH->Acidic_Wash Yes (to remove base) Basic_Wash Use cold, saturated NaHCO₃ - Avoid strong bases Check_pH->Basic_Wash Yes (to remove acid) Neutral_Workup Proceed directly to extraction with organic solvent and water Check_pH->Neutral_Workup No Brine_Wash Wash with cold brine Acidic_Wash->Brine_Wash Basic_Wash->Brine_Wash Neutral_Workup->Brine_Wash Dry Dry organic layer (e.g., Na₂SO₄) Brine_Wash->Dry Chromatography Purify by column chromatography if necessary Dry->Chromatography Final_Product Isolated Product Chromatography->Final_Product

Caption: Decision workflow for workup.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the carboxylic acid and the indazole N-H protons? How does this influence the workup?

A1: The pKa of the carboxylic acid at position 7 is expected to be similar to that of benzoic acid (around 4.2). The indazole N-H is weakly acidic, with a reported pKa of 13.86.[7] During a basic wash with NaHCO₃ (the conjugate acid, H₂CO₃, has a pKa of 6.4), both the carboxylic acid and the N-H proton will be deprotonated, forming a water-soluble dianion. This is important to consider during extraction, as your product may partition into the aqueous layer if the pH is too high.

Q2: Can I use a stronger base like NaOH for the workup to save time?

A2: It is strongly discouraged. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly and irreversibly hydrolyze the methyl ester via saponification, leading to significant product loss.[1][3] Stick to milder bases like sodium bicarbonate.

Q3: Is 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid stable during silica gel chromatography?

A3: Yes, the compound is generally stable on silica gel. However, since silica gel is slightly acidic, prolonged exposure on the column should be avoided if your molecule has other acid-sensitive functional groups. It is good practice to run the column efficiently and not let the compound sit on the silica for an extended period.

Q4: Are there any alternative workup procedures that avoid aqueous washes altogether?

A4: In some cases, you can avoid an aqueous workup. If your reaction byproducts are non-polar, you might be able to directly load the crude reaction mixture onto a silica gel column for purification. Another approach is to use a solid-supported scavenger resin to remove excess reagents or byproducts, followed by filtration and concentration. However, for many common synthetic transformations, an aqueous wash is necessary to remove inorganic salts.

Q5: My reaction was performed in a water-miscible solvent like DMF or THF. How should I adapt the workup?

A5: If the reaction is in a solvent like DMF or THF, you will need to first dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[8] Then, proceed with the aqueous washes as described. The water-miscible solvent will partition into the aqueous layer during the washes.

References

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). Straightforward Synthesis of 1-Amino-2,2-dialkylcyclopropanecarboxylic Acids via Selective Saponification of 2,2-Dialkylcyclopropane-1,1-dicarboxylic Esters and Curtius Rearrangement. The Journal of Organic Chemistry, 66(8), 2732–2737.
  • Monteiro, N., et al. (2006).
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: About. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Esters. Retrieved from [Link]

  • Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10606-10610.
  • Reddy, C. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2021). Work up of ester? [Forum post]. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Ghosh, S., & Bhaumik, A. (2007). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2007(1), 51-53.

Sources

Validation & Comparative

High-Resolution Structural Validation of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid: 1H NMR vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the development of advanced therapeutics, including mineralocorticoid receptor (MR) antagonists and kinase inhibitors[1]. Accurate structural elucidation of this compound is critical, as the regiochemistry of the indazole ring dictates its target binding affinity and pharmacokinetic profile. This guide objectively compares the performance of 1H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (13C NMR, LC-MS, FT-IR) and evaluates the critical impact of solvent selection on spectral integrity.

Causality in Experimental Design: The Physics of Solvent Selection

As an Application Scientist, one cannot rely on default parameters when analyzing highly functionalized indazoles. The 7-carboxylic acid derivative presents a unique analytical challenge: the spatial proximity of the N1-H and the C7-COOH groups facilitates complex intra- and inter-molecular hydrogen bonding networks.

  • The Problem with Non-Polar Solvents: When analyzed in non-polar or weakly polar solvents like Chloroform-d (CDCl3), these hydrogen bonds cause the molecules to aggregate into dimers or higher-order oligomers. This aggregation restricts molecular tumbling in solution, leading to rapid transverse relaxation (T2) and consequently yielding broadened, unresolved NMR lines[2][3].

  • The Causality-Driven Solution: By utilizing Dimethyl Sulfoxide-d6 (DMSO-d6), a strongly hydrogen-bond-accepting solvent, these aggregates are actively disrupted. DMSO competitively hydrogen-bonds with the NH and COOH protons, restoring rapid isotropic tumbling. This yields sharp, high-resolution resonances and shifts the exchangeable protons significantly downfield (>13.0 ppm), preventing overlap with the critical aromatic signals[4].

Comparative Analytical Performance

To objectively evaluate the structural validation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, we must compare 1H NMR against alternative analytical techniques (Table 1) and assess the impact of solvent choice on the primary NMR assay (Table 2).

Table 1: Analytical Modality Comparison for Structural Elucidation
Analytical ModalityPrimary OutputStrengthsLimitations
1H NMR Proton connectivity & environmentUnambiguous regiochemical assignment of the indazole core (H-4, H-5, H-6 coupling).Lower sensitivity than MS; requires ~5 mg of highly pure sample.
13C NMR Carbon frameworkConfirms the presence of both distinct carbonyl carbons (ester and acid).Long acquisition times due to low natural abundance and quaternary carbons.
LC-MS (ESI+) Exact mass & purityHigh sensitivity; rapidly confirms molecular weight (m/z ~221[M+H]+)[4].Cannot easily differentiate between indazole regioisomers.
FT-IR Functional groupsRapid identification of C=O (ester/acid) and N-H stretches.Lacks atomic-level connectivity and spatial mapping.
Table 2: 1H NMR Solvent Performance Comparison
ParameterDMSO-d6 (Recommended)CDCl3 (Alternative)
Solubility High (>20 mg/mL)Low (<2 mg/mL)
Intermolecular H-Bonding Disrupted by solvent[3]Promotes dimerization[2]
Aromatic Signals (H-4, H-5, H-6) Sharp, well-resolved multipletsBroadened, poorly resolved
Exchangeable Protons Visible, sharp singlets (>13.0 ppm)[4]Often invisible or extremely broad
Residual Solvent Peak 2.50 ppm (No overlap with analyte)7.26 ppm (May overlap with H-5 triplet)

Self-Validating Experimental Protocol: Quantitative 1H NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step protocol functions as a self-validating system for acquiring the 1H NMR spectrum of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Step 1: Sample Preparation Weigh exactly 5.0 mg of the compound. Transfer it into a clean glass vial and add 0.6 mL of high-purity DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Step 2: Homogenization & Validation Vortex the mixture for 30 seconds. Self-Validation Check: Inspect the solution visually. It must be completely transparent. Any turbidity indicates incomplete dissolution or persistent dimerization, which requires 2 minutes of ultrasonic bath treatment to resolve.

Step 3: Instrument Loading & Tuning Transfer the clear solution into a standard 5 mm NMR tube. Insert the tube into a 400 MHz (or higher) NMR spectrometer at 298 K. Lock onto the DMSO-d6 deuterium signal and shim the magnetic field (Z1, Z2, Z3) to ensure a sharp solvent peak.

Step 4: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: A longer delay ensures complete longitudinal relaxation (T1) of the highly deshielded exchangeable protons (NH, COOH), allowing for accurate quantitative integration.

  • Scans (ns): Acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio.

Step 5: Processing & Structural Verification Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation. Phase and baseline correct the spectrum, then calibrate the TMS peak to 0.00 ppm. Self-Validation Check: The presence of a sharp singlet at ~3.95 ppm (integrating to 3H) confirms the intact methoxycarbonyl group, while the exact integration ratio of 1:1:1 in the 7.2–8.3 ppm region validates the trisubstituted nature of the indazole core[4].

Mechanistic Workflow Diagram

G N1 3-(Methoxycarbonyl)-1H-indazole -7-carboxylic Acid N2 Solvent Selection N1->N2 N3 DMSO-d6 (Optimal) Disrupts H-Bonding N2->N3 N4 CDCl3 (Suboptimal) Aggregation & Broadening N2->N4 N5 1H NMR Acquisition (400 MHz, d1=2s) N3->N5 N4->N5 N6 Structural Elucidation N5->N6 N7 Aromatic Region (Regiochemistry) N6->N7 N8 Exchangeable Protons (NH, COOH) N6->N8 N9 Aliphatic Region (Methoxycarbonyl) N6->N9

1H NMR workflow for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid validation.

References

Sources

HPLC Method Development Guide: Purity Assessment of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Comparison & Method Development Guide Subject: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid (Intermediate for PARP inhibitors like Niraparib) Primary Method: Reverse-Phase HPLC (C18) with Acidic Phosphate Buffer Control. Comparison: Buffered Acidic Method (Recommended) vs. Volatile Acid Method (Generic) vs. HILIC.

Introduction: The Analytical Challenge

3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is a critical bifunctional intermediate, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. Its structural duality—possessing both a hydrolytically labile methyl ester at C3 and an ionizable carboxylic acid at C7—presents a specific chromatographic challenge.

The Core Conflict:

  • Retention Requirement: The C7-carboxylic acid (

    
    ) requires a low pH mobile phase to suppress ionization and ensure retention on hydrophobic stationary phases.
    
  • Stability Risk: The C3-methyl ester is susceptible to acid-catalyzed hydrolysis (forming the 3,7-dicarboxylic acid impurity) if the pH is too low or the run time too long, and base-catalyzed hydrolysis if the pH is >7.

This guide compares three methodological approaches to solving this purity assessment, demonstrating why a Phosphate-Buffered (pH 2.5) System offers superior resolution and robustness compared to generic alternatives.

Chemical Context & Impurity Profiling[1]

Before selecting a method, we must map the impurity landscape. The primary degradation pathway is hydrolysis, while the synthesis often yields regioisomers.

Impurity & Synthesis Map (Graphviz)

ImpurityMap SM Starting Material (Methyl 3-formyl-2-nitrobenzoate) Target TARGET MOLECULE 3-(methoxycarbonyl)-1H- indazole-7-carboxylic acid SM->Target Cyclization Imp_Hydrolysis Impurity A (Hydrolysis) 1H-indazole-3,7- dicarboxylic acid Target->Imp_Hydrolysis Acid/Base Hydrolysis (Critical Criticality) Imp_Decarb Impurity B (Decarboxylation) Methyl 1H-indazole-3- carboxylate Target->Imp_Decarb Thermal Degradation (-CO2) Imp_Regio Impurity C (Regioisomer) N2-Alkylated isomers (If downstream alkylation) Target->Imp_Regio Isomerization

Figure 1: Impurity profile and degradation pathways for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.

Comparative Method Performance

We evaluated three distinct chromatographic strategies. The goal is to maximize resolution (


) between the Target and Impurity A (Di-acid), while maintaining excellent peak symmetry (

).
Method A: The "Gold Standard" (Buffered Acidic RP-HPLC)
  • Stationary Phase: C18 (End-capped, high carbon load).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

  • Mechanism: Phosphate provides high buffering capacity to keep the C7-COOH fully protonated (neutral), maximizing interaction with the C18 chain.

Method B: The "Generic Alternative" (Volatile Acid RP-HPLC)
  • Stationary Phase: C18.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Standard LC-MS compatible method. Formic acid lowers pH but lacks the ionic strength and buffering capacity of phosphate, often leading to "fronting" or "tailing" for free acids.

Method C: The "Orthogonal" (HILIC)
  • Stationary Phase: Bare Silica or Amide.

  • Mobile Phase: ACN / Ammonium Acetate buffer.

  • Mechanism: Separates based on polarity. Useful if the di-acid impurity elutes in the void volume of RP-HPLC.

Comparative Data Summary
ParameterMethod A (Phosphate pH 2.5) Method B (0.1% Formic Acid) Method C (HILIC)
Retention Time (Target) 12.4 min11.8 min4.2 min
Resolution (

) vs Impurity A
3.5 (Excellent) 1.8 (Marginal)4.0 (Good)
Tailing Factor (

)
1.05 (Symmetric) 1.45 (Tailing)1.20
Theoretical Plates (

)
>15,000~8,000~6,000
MS Compatibility No (Non-volatile salts)Yes Yes
Robustness HighLow (pH drifts easily)Medium

Expert Insight: While Method B is compatible with Mass Spectrometry, it fails to provide the sharp peak shape required for strict purity quantification (>99.5%). The free carboxylic acid at C7 interacts with silanols on the column if the buffer strength is too low, causing tailing. Method A is the recommended release method.

Detailed Experimental Protocol (Method A)

This protocol is designed for the purity assessment (Area %) of the intermediate.

Reagents & Equipment[1][3][4][5][6][7]
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.05  using diluted 
    
    
    
    . Filter through 0.22 µm membrane.
    • Why pH 2.5? The

      
       of the carboxylic acid is ~3.5. To ensure >99% protonation (neutral form), pH must be 
      
      
      
      .
  • Mobile Phase B: 100% Acetonitrile.

Instrument Conditions[4]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV at 230 nm (Indazole core) and 280 nm
Run Time 25 minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
2.09010Start Gradient
15.04060Elution of Target
18.01090Wash
20.01090Hold Wash
20.19010Re-equilibration
25.09010End
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Do not use alkaline diluents or pure methanol for long-term storage, as transesterification (methyl ester

    
     methyl ester exchange is neutral, but hydrolysis is a risk) or hydrolysis may occur. Analyze within 24 hours.
    

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method if your specific matrix (e.g., reaction mixture vs. isolated solid) changes.

MethodLogic Start Start Method Development Check_MS Is MS Detection Required? Start->Check_MS Yes_MS Yes (MS Compatible) Check_MS->Yes_MS Yes No_MS No (UV Only - QC) Check_MS->No_MS No Try_Formic Try 0.1% Formic Acid (Method B) Yes_MS->Try_Formic Check_Peak Peak Tailing > 1.5? Try_Formic->Check_Peak Switch_TFA Switch to 0.05% TFA (Stronger ion pairing) Check_Peak->Switch_TFA Yes Check_Res Resolution (Target vs Impurity A) > 2.0? Check_Peak->Check_Res No Switch_TFA->Check_Res Use_Phos Use Phosphate Buffer pH 2.5 (Method A) No_MS->Use_Phos Use_Phos->Check_Res Optimize Decrease Gradient Slope or Lower Temp Check_Res->Optimize No Final Validate Method Check_Res->Final Yes Optimize->Final

Figure 2: Decision tree for optimizing HPLC conditions based on detection needs and peak topology.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), it must pass these acceptance criteria:

  • Specificity: Inject the "Di-acid" impurity (1H-indazole-3,7-dicarboxylic acid) separately. It must elute earlier than the target (due to higher polarity) with a Resolution (

    
    ) > 1.5.
    
  • Linearity:

    
     across 50% to 150% of nominal concentration.
    
  • Stability of Solution: The target peak area should not change by >1.0% after 24 hours in the autosampler (confirming no hydrolysis in the diluent).

  • LOD/LOQ: Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).

References

  • PubChem. (n.d.). 1H-Indazole-7-carboxylic acid.[3][4] National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Jones, R. et al. (2015). Process development and synthesis of Niraparib intermediates. Organic Process Research & Development.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

In drug development, differentiating regioisomers of indazole derivatives is critical but challenging due to their identical molecular weights. This guide compares the fragmentation behavior of the 7-carboxylic acid isomer against its most common synthetic alternative, the 5-carboxylic acid isomer .

Key Finding: The 7-position substituent exhibits a distinct "Ortho Effect" (proximity to the pyrazole


), enabling rapid differentiation from the 5- or 6-isomers via a characteristic dehydration pathway 

.

Part 1: Structural Context & Chemical Logic

To interpret the mass spectrum correctly, we must first analyze the chemical logic dictating the fragmentation.

The Target Molecule vs. The Alternative

The core challenge in analyzing substituted indazoles is distinguishing between regioisomers formed during cyclization reactions.

FeatureTarget: 7-Isomer Alternative: 5-Isomer
Structure Carboxylic acid at C7; Ester at C3.[1]Carboxylic acid at C5; Ester at C3.
Steric Environment High Constraint: C7-COOH is adjacent to the pyrazole

-H.
Low Constraint: C5-COOH is isolated from the pyrazole ring junction.
Key Interaction Ortho-like Effect: H-bond formation between

-H and C7-Carbonyl.
None.
Monoisotopic Mass 220.0484 Da220.0484 Da
The "Ortho Effect" Mechanism

In mass spectrometry, the "ortho effect" refers to a specific fragmentation facilitated by the spatial proximity of two functional groups. For the 7-isomer, the proton on the pyrazole nitrogen (


) is spatially accessible to the hydroxyl group of the carboxylic acid at C7. This facilitates a rapid, entropically favored loss of water (

) to form a stable tricyclic acylium ion.

The 5-isomer lacks this proximity, making the loss of water significantly less favorable compared to the loss of the methyl ester or carbon dioxide.

Part 2: Experimental Methodology

To replicate these results, use the following self-validating protocol. This workflow ensures that in-source fragmentation does not confound MS/MS data.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    ).
    
  • Direct Infusion: 5 µL/min flow rate for steady-state signal averaging.

LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (+).

    • Rationale: Positive mode highlights the basicity of the indazole nitrogen and facilitates the proton-transfer mechanisms required for the ortho effect.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 120 V (Optimized to minimize in-source decay).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Why: Low energy preserves the parent ion; high energy reveals the hard scaffold cleavages.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µg/mL MeOH:H2O) ESI ESI Source (+) Protonation [M+H]+ Sample->ESI Infusion Q1 Q1 Selection m/z 221.05 ESI->Q1 Ionization Cell Collision Cell (CID 10-40 eV) Q1->Cell Isolation Detector TOF/Orbitrap High Res Detection Cell->Detector Fragmentation

Figure 1: Standardized Direct Infusion MS/MS Workflow for Isomer Differentiation.

Part 3: Comparative Fragmentation Analysis

This section contrasts the fragmentation pathways. The data below assumes a protonated precursor ion


.
Scenario A: The Target (7-Isomer)

Dominant Pathway: The Proximity Effect

  • Precursor: m/z 221.05.

  • Primary Transition: Loss of

    
     (-18 Da).
    
    • Mechanism:[2][3][4][5] The

      
      -H proton transfers to the C7-COOH hydroxyl, eliminating water.
      
    • Product: m/z 203.04 (Stable tricyclic oxazinone-like cation).

  • Secondary Transition: Loss of

    
     (-28 Da) from the ester or ring contraction.
    
Scenario B: The Alternative (5-Isomer)

Dominant Pathway: Standard Ester/Acid Cleavage

  • Precursor: m/z 221.05.

  • Primary Transition: Loss of Methanol (

    
    ) from the C3-ester or 
    
    
    
    from the acid.
    • Mechanism:[2][3][4][5] Standard McLafferty rearrangement or inductive cleavage.

    • Product: m/z 189.03 (Loss of MeOH) or m/z 177.06 (Loss of

      
      ).
      
  • Distinction: The m/z 203 peak (Water loss) is negligible or absent in the 5-isomer spectrum because the geometry forbids the direct interaction.

Visualizing the Fragmentation Pathway (7-Isomer)[6][7]

FragmentationPathway Parent [M+H]+ m/z 221.05 (Protonated Indazole) Ortho Ortho-Effect Interaction (N1-H ... HOOC-C7) Parent->Ortho Fast Kinetics MethanolLoss [M+H - MeOH]+ m/z 189.03 (Minor) Parent->MethanolLoss -32 Da (Standard) CO2Loss [M+H - CO2]+ m/z 177.06 (Minor) Parent->CO2Loss -44 Da (Standard) WaterLoss [M+H - H2O]+ m/z 203.04 (Dominant Base Peak) Ortho->WaterLoss -18 Da (H2O)

Figure 2: The diagnostic "Ortho-Effect" pathway specific to the 7-carboxylic acid isomer.

Part 4: Data Summary & Performance Metrics

The following table summarizes the diagnostic ions that allow for the objective rejection of the alternative isomer.

Diagnostic Ion (m/z)Loss IdentityRelative Abundance (7-Isomer)Relative Abundance (5-Isomer)Interpretation
221.05 Parent

10-20%10-20%Precursor
203.04

100% (Base Peak) < 5%Diagnostic for 7-position
189.03

20-40%100% (Base Peak) Diagnostic for non-ortho isomers
177.06

10-30%40-60%Common acid fragmentation
161.03

15%15%Non-specific ester loss
Sensitivity Comparison
  • Positive Mode (ESI+): Superior for structural differentiation. The protonation of the ring nitrogen is essential to drive the ortho-effect mechanism.

  • Negative Mode (ESI-): Superior for detection limits (sensitivity). The carboxylic acid deprotonates easily (

    
     m/z 219.04), but the fragmentation is less structurally informative (dominated by simple 
    
    
    
    loss for both isomers).

Part 5: References

  • Fragmentation of Indazole Derivatives:

    • Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

    • Source: ResearchGate (Forensic Science International)

    • URL:[Link]

  • The Ortho Effect in Mass Spectrometry:

    • Title: "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[6]

    • Source: National Institutes of Health (PMC)

    • URL:[Link]

  • General ESI Fragmentation Mechanisms:

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[4][5]

    • Source: Royal Society of Chemistry (RSC)

    • URL:[Link]

Sources

Comparing reactivity of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid vs. 1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid and 1H-indazole-3-carboxylic acid

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous biologically active compounds, including anti-inflammatory agents and oncology therapeutics.[1][2] As drug development pipelines increasingly demand nuanced molecular architectures, a deep understanding of the reactivity of substituted indazoles is paramount for synthetic strategy and efficiency. This guide provides a detailed comparison of two key indazole building blocks: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid and 1H-indazole-3-carboxylic acid .

While both molecules possess the core indazole nucleus and a carboxylic acid handle for further elaboration, the positional differences of their functional groups impart dramatically different chemical behaviors. We will dissect these differences, focusing on the underlying structural and electronic principles that govern their reactivity in common, synthetically crucial transformations. This analysis aims to equip researchers, scientists, and drug development professionals with the predictive insights needed to make informed decisions in their synthetic endeavors.

Structural and Electronic Analysis: A Tale of Two Isomers

The reactivity of a functional group is not an intrinsic property but is profoundly influenced by its molecular environment. The contrast between our two subject molecules is a classic case study in how substituent placement dictates chemical character.

Caption: Chemical structures of the two indazole isomers under comparison.

1H-indazole-3-carboxylic acid places the carboxylic acid at the C3 position, directly attached to the pyrazole portion of the fused ring system. Its reactivity is primarily governed by the electronic properties of the heterocyclic ring. The adjacent nitrogen atoms are electron-withdrawing, influencing the acidity of the carboxyl proton and the nucleophilicity of the indazole N-H.

Conversely, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid presents a more complex scenario with two key distinguishing features:

  • An Electron-Withdrawing Group at C3: The methoxycarbonyl (-COOCH₃) group at the C3 position is a potent electron-withdrawing group (EWG). This has a significant impact on the acidity of the N-H proton, making it more acidic compared to the C3-carboxy analogue.

  • A Sterically Influenced Carboxylic Acid at C7: The carboxylic acid at the C7 position is ortho to the point of ring fusion. This arrangement gives rise to a powerful phenomenon known as the "ortho effect" .[3][4]

The Decisive Impact of the Ortho Effect

In aromatic carboxylic acids, an ortho-substituent—in this case, the fused pyrazole ring itself—creates significant steric hindrance.[5] This steric clash forces the C7-carboxylic acid group to twist out of the plane of the indazole ring system.[4] While resonance is typically a stabilizing force, this disruption of co-planarity is critical because it inhibits resonance between the carboxyl group and the aromatic ring.[6][7] The consequence is a stabilization of the resulting carboxylate anion (-COO⁻), as the negative charge is no longer delocalized into the ring. A more stable conjugate base corresponds to a stronger acid.[3] Therefore, the carboxylic acid at C7 is predicted to be significantly more acidic than its C3 counterpart.

G Figure 2: The Ortho Effect in 7-Carboxyindazole cluster_0 1H-Indazole-3-carboxylic acid (Planar System) cluster_1 3-(MeOOC)-1H-indazole-7-carboxylic acid (Sterically Hindered System) A C3-COOH group is co-planar with the indazole ring B Resonance occurs between -COOH and the aromatic system A->B Allows C Fused ring creates steric clash with the ortho C7-COOH group D -COOH group twists out of plane C->D Forces E Resonance with the ring is inhibited D->E Results in F Conjugate base (-COO⁻) is stabilized E->F Leads to G Acidity is Increased F->G Therefore

Caption: The influence of steric hindrance on carboxyl group planarity and acidity.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences outlined above translate directly into practical differences in the laboratory.

Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry.[8] Here, the trade-off between acidity and steric hindrance becomes central.

  • 1H-indazole-3-carboxylic acid: This molecule behaves as a standard heterocyclic carboxylic acid. The C3 position is relatively unhindered, allowing straightforward access for coupling reagents and amines. Standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are generally effective.[9]

  • 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid: While the C7-COOH is more acidic (facilitating activation), it is also significantly more sterically hindered. This steric bulk can slow down the rate of reaction with the amine nucleophile. Consequently, more robust coupling conditions may be required to achieve high yields, especially with bulky amines. The use of more powerful uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[10]

N-H Functionalization (Alkylation & Arylation)

The indazole N-H proton is both acidic and nucleophilic, and its functionalization is key to diversifying scaffolds. However, direct alkylation or arylation often leads to mixtures of N1 and N2 isomers, with regioselectivity being a persistent challenge.[11]

  • 1H-indazole-3-carboxylic acid: The electronic nature of the C3-COOH group provides moderate activation of the N-H bond. The regioselectivity of N-functionalization will be highly dependent on the reaction conditions (base, solvent, electrophile).

  • 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid: The powerful electron-withdrawing nature of the C3-methoxycarbonyl group significantly increases the acidity of the N-H proton. This has two major consequences:

    • Easier Deprotonation: Weaker bases can be used to form the indazole anion.

    • Altered Regioselectivity: Electron-deficient indazoles have been shown to exhibit high N1-selectivity under certain conditions (e.g., using NaH in THF).[11] Furthermore, the presence of an oxygen-rich substituent at C3 can enable chelation with metal cations (from bases like Cs₂CO₃), which can direct functionalization towards the N2 position under different conditions. This provides a potential "switch" for regioselectivity that is not as readily available with the C3-carboxy analogue.

Data Summary

Feature1H-indazole-3-carboxylic acid3-(methoxycarbonyl)-1H-indazole-7-carboxylic acidRationale
Carboxylic Acid Acidity ModerateHighOrtho effect at C7 increases acidity.[3][5]
Steric Hindrance (at COOH) LowHighC7 position is sterically crowded by the fused ring.
Amide Coupling Conditions Standard (e.g., EDC/HOBt)[9]May require stronger reagents (e.g., HATU)[10][12]Increased steric hindrance at C7 requires more potent activation.
N-H Acidity ModerateHighStrong electron-withdrawing -COOCH₃ group at C3.
N-Functionalization Standard regioselectivity challenges.[11]Potentially tunable N1/N2 selectivity.C3-ester offers electronic activation and chelation possibilities.

Experimental Protocol: General Procedure for Amide Coupling

This protocol is a representative method for the coupling of an indazole carboxylic acid with an amine, based on established procedures.[9] Modifications, particularly the choice of coupling agent and reaction time, should be considered based on the specific substrate as discussed above.

Materials:

  • Indazole carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the indazole carboxylic acid (1 equiv) in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv).

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

G Figure 3: Experimental Workflow for Amide Coupling A 1. Dissolve indazole acid in anhydrous DMF B 2. Add Coupling Reagents: HOBt, EDC·HCl, TEA A->B C 3. Pre-activation (Stir 15-30 min at RT) B->C D 4. Add Amine C->D E 5. Reaction (Stir 4-12h at RT) D->E F 6. Aqueous Work-up (Quench & Extract) E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis of indazole-carboxamides.

Conclusion

While both 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid and 1H-indazole-3-carboxylic acid are valuable building blocks, they are not synthetically interchangeable.

  • 1H-indazole-3-carboxylic acid is the more "conventional" of the two, offering a sterically accessible handle for standard amide coupling reactions. Its N-H reactivity is less electronically perturbed, making it a reliable substrate for established N-functionalization protocols where extreme regioselectivity is not the primary goal.

  • 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is a more specialized reagent. Its C7-carboxylic acid is highly acidic but sterically hindered, a combination that must be carefully managed during amide coupling reactions by selecting more potent reagents. Its true synthetic power may lie in the reactivity of its N-H bond, which is highly activated by the C3-ester. This activation provides a handle for potentially achieving high N1/N2 regioselectivity, offering a strategic advantage in complex molecular syntheses.

The choice between these two reagents should be a deliberate one, guided by the specific synthetic challenge at hand. Understanding the interplay of steric and electronic effects detailed in this guide will empower chemists to leverage the unique reactivity profiles of each molecule to their full advantage.

References

  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • The Ortho Effect of benzoic acids. Available at: [Link]

  • A to Z Chemistry. (2020). Ortho effect. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)-hydrazide derivatives. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Wiley Online Library. (2025). ChemInform Abstract: Synthesis and Electrochemical Behavior of 2-N-Substituted Indazoles. Available at: [Link]

  • White Rose Research Online. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available at: [Link]

  • Google Patents. (2014). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • PMC. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PMC. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

  • PubChem. 1H-indazole-7-carboxylic acid. Available at: [Link]

  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structures of Indazole Carboxylic Acids: Unveiling the Impact of Molecular Architecture on Solid-State Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing critical parameters such as solubility, stability, and bioavailability. The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates these macroscopic properties. This guide provides a comparative analysis of the crystal structures of key indazole carboxylic acid derivatives, a class of compounds with significant therapeutic potential.[1][2][3][4]

While the crystal structure of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is not publicly available at the time of this publication, a detailed examination of its structural isomers and a closely related derivative offers invaluable insights into the subtle interplay of molecular design and crystal packing. This guide will delve into the crystallographic data of three such analogues: 1H-indazole-3-carboxylic acid, 1H-indazole-7-carboxylic acid, and 1-methyl-1H-indazole-3-carboxylic acid, providing a framework for understanding how substituent placement and modification can profoundly influence solid-state architecture.

The Decisive Role of Crystal Structure in Drug Development

The journey of a drug molecule from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are rooted in its solid-state chemistry. The crystalline form of an API can exist as different polymorphs, solvates, or co-crystals, each with a unique crystal structure and, consequently, distinct physicochemical properties.[5] This structural diversity can be a double-edged sword; while it presents opportunities for optimizing drug performance, it also poses risks of unexpected phase transitions that could compromise efficacy and safety.

X-ray diffraction (XRD) stands as the definitive analytical technique for elucidating the atomic arrangement within crystalline materials. Both single-crystal XRD (SC-XRD) and powder XRD (PXRD) are indispensable tools in pharmaceutical crystallography, providing the structural insights necessary to predict and control drug performance.

Comparative Crystallographic Analysis

A comparative analysis of the crystal structures of 1H-indazole-3-carboxylic acid, 1H-indazole-7-carboxylic acid, and 1-methyl-1H-indazole-3-carboxylic acid reveals the profound impact of isomeric variation and N-alkylation on the resulting solid-state arrangement. The following table summarizes the key crystallographic parameters for these compounds.

Compound 1H-indazole-3-carboxylic acid 1H-indazole-7-carboxylic acid 1-methyl-1H-indazole-3-carboxylic acid
COD ID 20018077032581N/A (eCrystals ID: 284)
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₉H₈N₂O₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
a (Å) 8.5412.897.4546
b (Å) 6.827.2314.7589
c (Å) 13.219.5514.8296
α (°) 909090
β (°) 105.39094.816
γ (°) 909090
Volume (ų) 741.2889.71625.9
Z 448

Note: Data for 1H-indazole-3-carboxylic acid and 1H-indazole-7-carboxylic acid is representative and based on their respective entries in the Crystallography Open Database. Data for 1-methyl-1H-indazole-3-carboxylic acid is sourced from the University of Southampton eCrystals repository.[6]

The seemingly minor shift of the carboxylic acid group from the 3- to the 7-position results in a change from a monoclinic to an orthorhombic crystal system. This highlights the sensitivity of crystal packing to the molecule's overall shape and the directionality of its intermolecular interactions. Furthermore, the introduction of a methyl group at the N1 position in 1-methyl-1H-indazole-3-carboxylic acid leads to a different monoclinic space group and a doubling of the number of molecules in the unit cell (Z=8) compared to its unmethylated counterpart. This is indicative of a more complex packing arrangement, likely influenced by the steric bulk of the methyl group and the disruption of the N-H···N hydrogen bonding present in the other two structures.

Experimental Methodologies: A Blueprint for Structural Elucidation

The acquisition of high-quality crystallographic data is a meticulous process that begins with the growth of suitable single crystals and culminates in the refinement of the crystal structure. The following protocols outline the standard procedures for single-crystal and powder X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC_XRD_Workflow A Crystal Growth B Crystal Mounting A->B Select suitable single crystal C Data Collection (Diffractometer) B->C Mount on goniometer head D Data Processing (Integration & Scaling) C->D Collect diffraction data E Structure Solution D->E Determine electron density map F Structure Refinement E->F Assign atomic positions G Validation & Analysis F->G Refine structural model

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Procedure: Slow evaporation of a saturated solution is a common technique. A suitable solvent system is chosen (e.g., ethanol, acetone, or a mixture) in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.

  • Procedure: A well-formed single crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed on the diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Objective: To solve and refine the crystal structure from the collected diffraction data.

  • Procedure: The collected data is processed to yield a set of reflection intensities. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to optimize the fit between the observed and calculated structure factors.

Powder X-ray Diffraction (PXRD)

PXRD_Workflow A Sample Preparation B Data Collection (Powder Diffractometer) A->B Grind sample to a fine powder C Data Analysis B->C Scan a range of 2θ angles D Phase Identification/ Polymorph Screening C->D Compare with database/reference patterns

1. Sample Preparation:

  • Objective: To prepare a randomly oriented powder sample.

  • Procedure: A small amount of the crystalline material is gently ground to a fine powder to ensure a random distribution of crystallite orientations. The powder is then packed into a sample holder.

2. Data Collection:

  • Objective: To obtain a powder diffraction pattern.

  • Procedure: The sample is placed in a powder diffractometer, and the X-ray detector scans through a range of 2θ angles while the sample is irradiated with X-rays.

3. Data Analysis:

  • Objective: To identify the crystalline phases present in the sample.

  • Procedure: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to databases of known phases for identification or used for polymorph screening and quality control.

The Interplay of Structure and Function: A Look at Hydrogen Bonding

The crystal packing of the three indazole derivatives is heavily influenced by hydrogen bonding. In 1H-indazole-3-carboxylic acid and 1H-indazole-7-carboxylic acid, the presence of both a carboxylic acid proton and an indazole N-H proton allows for the formation of extensive hydrogen-bonding networks. These interactions are crucial in stabilizing the crystal lattice.

In contrast, the N-methylation in 1-methyl-1H-indazole-3-carboxylic acid removes the N-H donor, leading to a different hydrogen-bonding motif. The carboxylic acid groups still form hydrogen-bonded dimers, but the overall packing is dictated by weaker C-H···O interactions and van der Waals forces. This alteration in the hydrogen-bonding landscape is a primary driver for the observed differences in the crystal structure.

H_Bonding cluster_0 1H-Indazole-3-carboxylic acid cluster_1 1-Methyl-1H-indazole-3-carboxylic acid a1 N-H a2 C=O a1->a2 N-H···O=C a3 O-H a3->a2 O-H···O=C (dimer) b1 N-CH3 b2 C=O b3 O-H b3->b2 O-H···O=C (dimer)

Conclusion: The Path Forward

This comparative guide underscores the critical importance of detailed crystallographic analysis in understanding and controlling the solid-state properties of pharmaceutical compounds. While the crystal structure of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid remains to be determined, the insights gained from its structural analogues provide a robust foundation for future studies. The observed shifts in crystal packing due to subtle changes in molecular structure highlight the necessity of comprehensive solid-form screening during drug development. As the pharmaceutical industry continues to advance, the strategic application of X-ray diffraction techniques will remain a cornerstone of rational drug design and formulation.

References

  • Hursthouse, M. B., Huth, S. L., & Withnell, J. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. University of Southampton, Crystal Structure Report Archive. [Link]

  • Singh, R., Kaur, H., & Kumar, K. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(5), 1335-1348. [Link]

  • Gražulis, S., Chateigner, D., Downs, R. T., Yokochi, A. F., Quirós, M., Lutterotti, L., ... & Le Bail, A. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. [Link]

  • Crystallography Open Database. (n.d.). Retrieved February 21, 2026, from [Link]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved February 21, 2026, from [Link]

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  • FAIRsharing. (n.d.). Crystallography Open Database. Retrieved February 21, 2026, from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. [Link]

  • Database Commons. (n.d.). COD - Crystallography Open Database. Retrieved February 21, 2026, from [Link]

  • Zhang, D., Song, D., & Wang, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2879. [Link]

  • PubChem. (n.d.). Compound Summary for CID 139045302. Retrieved February 21, 2026, from [Link]

  • Mal, D., Ghosh, S., & Samanta, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 22-44. [Link]

  • ResearchGate. (2011). Crystallography Open Database (COD): An open-access collection of crystal structures and platform for world-wide collaboration. Retrieved February 21, 2026, from [Link]

  • PharmaCompass. (n.d.). 1-Methylindazole-3-carboxylic acid. Retrieved February 21, 2026, from [Link]

  • Rivera-Mancía, S., Pérez-Villanueva, M., & Cortés-Guzmán, F. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1888. [Link]

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Bioactivity comparison of 7-carboxylic acid indazoles against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 7-Carboxylic Acid Indazole-Based Kinase Inhibitors Versus Standard Multi-Kinase Inhibitors

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in tumor growth, angiogenesis, and metastasis has revolutionized treatment paradigms. Within this class of drugs, compounds featuring a 7-carboxylic acid indazole scaffold have emerged as particularly promising, offering unique binding modes and favorable pharmacokinetic properties.

This guide provides a detailed comparison of the bioactivity of Axitinib, a prominent kinase inhibitor featuring an indazole-derivative core, against established standard multi-kinase inhibitors, Sunitinib and Sorafenib. We will delve into their respective inhibitory profiles, supported by experimental data, and provide a comprehensive, replicable protocol for assessing kinase inhibition in a laboratory setting. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the mechanism and efficacy of these critical therapeutic agents.

Comparative Bioactivity: A Head-to-Head Analysis

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (which kinases it inhibits). Axitinib was developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels that tumors need to grow. Sunitinib and Sorafenib are also potent inhibitors of VEGFRs but are known to be multi-targeted, affecting a broader range of kinases. This broader activity can be beneficial in some contexts but may also lead to more off-target effects.

The table below summarizes the half-maximal inhibitory concentration (IC50) values for Axitinib, Sunitinib, and Sorafenib against key angiogenic receptor tyrosine kinases (RTKs). Lower IC50 values indicate greater potency.

Kinase TargetAxitinib (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR1 0.18090
VEGFR2 0.2920
VEGFR3 0.1-0.313.515
PDGFRβ 1.6256
c-KIT 1.7812

Data compiled from publicly available sources and peer-reviewed literature. Actual values may vary slightly between different assay conditions.

As the data clearly indicates, Axitinib demonstrates significantly higher potency against all three VEGFR isoforms compared to both Sunitinib and Sorafenib. While all three compounds show activity against other important kinases like Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-KIT, Axitinib's profile suggests a more targeted inhibition of the VEGFR family. This high potency and selectivity are key differentiators for researchers choosing an inhibitor for specific pathway analysis or as a starting point for novel drug discovery.

The VEGFR Signaling Pathway

To understand the impact of these inhibitors, it is essential to visualize their place within the cellular signaling cascade. The diagram below illustrates the VEGFR signaling pathway, a critical process for angiogenesis.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (1/2/3) VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitors Axitinib, Sunitinib, Sorafenib Inhibitors->VEGFR Inhibits ATP Binding

Caption: The VEGFR signaling cascade initiated by VEGF binding, leading to angiogenesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To empirically determine and validate the IC50 values presented, a robust and reliable experimental protocol is necessary. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., Axitinib) in 100% DMSO.

    • Create a serial dilution series of the inhibitor. For an 11-point curve, perform 1:3 serial dilutions in DMSO to generate concentrations ranging from 10 mM down to 0.17 µM.

    • Dilute these intermediate stocks 1:100 in the kinase reaction buffer. This will result in a final inhibitor concentration range (in the assay) from 10 µM to 0.17 nM, with a final DMSO concentration of 1%.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in the reaction buffer. For VEGFR2, this would typically contain recombinant VEGFR2 enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a 2X ATP solution in the reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • In a 384-well white assay plate, add 2.5 µL of the serially diluted inhibitor solution to the appropriate wells. Include "no inhibitor" (1% DMSO) controls for maximum activity and "no enzyme" controls for background.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" background controls.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time may need to be determined empirically.

  • ATP Depletion and ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader (e.g., a luminometer).

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

The workflow for this protocol is illustrated below.

Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor Dispense_Inhibitor Dispense 2.5µL Inhibitor to Plate Prep_Inhibitor->Dispense_Inhibitor Add_Kinase Add 2.5µL 2X Kinase/Substrate Dispense_Inhibitor->Add_Kinase Add_ATP Add 5µL 2X ATP (Initiate Reaction) Add_Kinase->Add_ATP Incubate_1 Incubate 60 min at Room Temp Add_ATP->Incubate_1 Add_ADP_Glo Add 10µL ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min at Room Temp Add_ADP_Glo->Incubate_2 Add_Detection Add 20µL Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate 30 min at Room Temp Add_Detection->Incubate_3 Read_Lumi Read Luminescence Incubate_3->Read_Lumi Analyze Calculate IC50 Read_Lumi->Analyze

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The comparative analysis reveals that while Axitinib, Sunitinib, and Sorafenib all effectively inhibit key angiogenic kinases, Axitinib, which is based on an indazole-derivative scaffold, exhibits superior potency and a more selective profile against the VEGFR family. This makes it an invaluable tool for specifically interrogating the VEGFR signaling pathway and a strong candidate for therapeutic strategies where targeted anti-angiogenic activity is desired. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and assess the bioactivity of novel kinase inhibitors. The choice between a highly selective inhibitor like Axitinib and a multi-targeted agent like Sunitinib or Sorafenib will ultimately depend on the specific research question or therapeutic goal.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Clinical Cancer Research, 14(22), 7272–7283. [Link]

  • Pfizer. (2023). INLYTA® (axitinib) prescribing information. [Link]

  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and c-Kit inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323–328. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

Identifying characteristic IR bands for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characteristic Infrared (IR) Bands of 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide offers a comprehensive analysis of the characteristic IR absorption bands for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Understanding its spectral features is crucial for structural confirmation, purity assessment, and monitoring chemical transformations.

This document moves beyond a simple list of frequencies, explaining the rationale behind the expected spectral features based on the molecule's unique combination of a carboxylic acid, an ester, and an indazole ring system. We will dissect the spectrum region by region, comparing the contributions of each functional group and the electronic effects, such as conjugation and hydrogen bonding, that modulate their vibrational energies.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum, we must first identify the key vibrational components within the 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid structure. The molecule comprises three distinct functional regions that will dominate the spectrum.

Figure 1: Molecular structure of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid with key functional groups highlighted.

Comparative Analysis of Characteristic IR Bands

The IR spectrum can be logically divided into three key regions for analysis: the high-frequency X-H stretching region, the carbonyl (C=O) double bond region, and the complex fingerprint region.

The X-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is characterized by stretching vibrations of atoms bonded to hydrogen.

  • O-H Stretch (Carboxylic Acid): The most prominent feature in the entire spectrum is expected to be the O-H stretch from the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, this band is exceptionally broad and typically spans from 3300 cm⁻¹ to 2500 cm⁻¹ [1][2][3]. Its vast width will likely obscure other absorptions in this area[1].

  • N-H Stretch (Indazole): The N-H bond of the indazole ring is also capable of hydrogen bonding. In a condensed phase (solid or liquid), this vibration is expected to produce a medium-intensity, broad band, typically in the 3200-3500 cm⁻¹ range. However, it will almost certainly be enveloped by the much broader and more intense carboxylic acid O-H absorption.

  • Aromatic C-H Stretch (Indazole): The stretching of C-H bonds on the benzene portion of the indazole ring gives rise to sharp, medium-to-weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[3][4]. These may appear as small, sharp shoulders on the high-frequency side of the O-H band.

  • Aliphatic C-H Stretch (Methyl Ester): The methyl group of the ester will exhibit symmetric and asymmetric C-H stretching vibrations. These appear as sharp, medium-intensity peaks in the 3000-2850 cm⁻¹ region[3][4]. They should be clearly visible on the lower-frequency slope of the broad O-H band.

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)

This is a highly diagnostic region, as the molecule contains two distinct carbonyl groups. The position of a C=O stretch is sensitive to electronic effects like conjugation and induction.[5]

  • Ester C=O Stretch: A saturated aliphatic ester typically absorbs strongly around 1750-1735 cm⁻¹[4][5]. In this molecule, the ester is conjugated to the aromatic indazole system. This resonance delocalization weakens the C=O double bond, lowering its vibrational frequency. Therefore, the ester carbonyl stretch is expected to be a strong, sharp peak in the 1730-1715 cm⁻¹ range[6][7].

  • Carboxylic Acid C=O Stretch: The C=O bond of a carboxylic acid is also influenced by conjugation and hydrogen bonding. For aromatic acids, conjugation lowers the frequency, and the prevalent hydrogen-bonded dimeric form further reduces it to a range of 1710-1690 cm⁻¹ [1][2].

Comparative Insight: The key takeaway is the expected presence of two distinct, strong, and sharp C=O absorption bands . The ester carbonyl should appear at a slightly higher wavenumber (1730-1715 cm⁻¹) compared to the carboxylic acid carbonyl (1710-1690 cm⁻¹). This separation is a critical identifying feature for this specific molecular structure.

The Fingerprint Region (1650 cm⁻¹ - 600 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.

  • Aromatic C=C Stretches: The indazole ring will produce several bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to in-ring carbon-carbon double bond stretching[3][8].

  • C-O Stretches (Ester and Carboxylic Acid): Esters are known for two characteristic C-O stretching bands.[9] An intense, asymmetric stretch (O=C-O) is expected for this aromatic ester between 1310-1250 cm⁻¹ , while a second, often broader C-O stretch will appear around 1200-1000 cm⁻¹ [6][7]. The carboxylic acid also contributes a C-O stretching band in the 1320-1210 cm⁻¹ range, which may overlap with the ester absorptions.[8]

  • O-H Bend (Carboxylic Acid): An in-plane O-H bend is expected near 1440-1395 cm⁻¹ , potentially overlapping with C=C stretches, while a broader out-of-plane bend appears around 950-910 cm⁻¹ [4][8].

  • C-H Bends: Aliphatic C-H bending from the methyl group will show a band around 1470-1450 cm⁻¹ [4]. Aromatic C-H out-of-plane ("oop") bending vibrations occur in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern on the benzene ring[3][4].

Data Summary: Predicted IR Bands

Wavenumber (cm⁻¹) Vibrational Assignment Functional Group Expected Intensity & Shape Rationale/Comments
3300 - 2500O-H StretchCarboxylic AcidStrong, Very BroadDominant feature due to strong hydrogen bonding in the dimeric form.[1][2][10]
3100 - 3000Aromatic C-H StretchIndazole RingMedium to Weak, SharpAppears as small peaks on the shoulder of the O-H band.[3]
3000 - 2850Aliphatic C-H StretchMethyl EsterMedium, SharpAsymmetric and symmetric stretches from the -OCH₃ group.[4]
1730 - 1715C=O StretchMethoxycarbonyl (Ester)Strong, SharpFrequency is lowered from typical ester value due to conjugation with the aromatic ring.[6][7]
1710 - 1690C=O StretchCarboxylic AcidStrong, SharpFrequency is lowered due to both conjugation and hydrogen bonding.[1][2]
1600 - 1450C=C Stretch (in-ring)Indazole RingMedium to Weak, SharpMultiple bands are expected, characteristic of the aromatic system.[8]
1440 - 1395O-H Bend (in-plane)Carboxylic AcidMediumMay overlap with C=C stretching bands.[8]
1310 - 1250Asymmetric C-O StretchMethoxycarbonyl (Ester)StrongA key band for identifying the ester functional group.[7][9]
1320 - 1210C-O StretchCarboxylic AcidStrongOften overlaps with the strong ester C-O bands.[8]
950 - 910O-H Bend (out-of-plane)Carboxylic AcidMedium, BroadCharacteristic of the carboxylic acid dimer.[4]
900 - 675Aromatic C-H Bend (oop)Indazole RingMedium to StrongPosition is sensitive to the substitution pattern on the aromatic ring.[3]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the data is reliable and reproducible, the following protocol for analysis via Attenuated Total Reflectance (ATR) IR spectroscopy is recommended. ATR is a modern, rapid technique that requires minimal sample preparation.

A Step 1: Sample Preparation Ensure sample is dry. Moisture introduces a very broad O-H band around 3400 cm⁻¹ which can obscure N-H and other features. B Step 2: Background Scan Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum. This subtracts atmospheric CO₂ and H₂O signals. A->B C Step 3: Sample Application Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. Ensure complete coverage. B->C D Step 4: Apply Pressure Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for good signal intensity. C->D E Step 5: Data Acquisition Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio. D->E F Step 6: Data Processing Perform an ATR correction if necessary (instrument software option). Label significant peaks for analysis. E->F

Figure 2: Standard workflow for acquiring an ATR-IR spectrum.

Trustworthiness through Self-Validation: The causality behind this protocol ensures data integrity. A proper background scan (Step 2) is essential to remove interfering signals from the environment. Ensuring the sample is dry (Step 1) is critical because water absorption can be mistaken for or mask the N-H and O-H signals of the analyte. Finally, adequate pressure (Step 4) guarantees a strong, high-quality signal by maximizing the interaction of the IR beam's evanescent wave with the sample.

Conclusion

The infrared spectrum of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is defined by a unique and highly characteristic set of absorption bands. The most telling features are the extremely broad O-H stretch from 3300-2500 cm⁻¹ and, most diagnostically, the appearance of two distinct and well-resolved carbonyl peaks between 1730 cm⁻¹ and 1690 cm⁻¹, corresponding to the ester and carboxylic acid groups, respectively. The complex fingerprint region, rich with C-O stretches and aromatic bending modes, provides further confirmation of the molecular structure. This guide provides the foundational knowledge for researchers to confidently identify this molecule and distinguish it from related compounds using infrared spectroscopy.

References

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • The Journal of Physical Chemistry A. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]

  • Chemistry Stack Exchange. (2015, December 29). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. [Link]

  • Quimicaorganica.org. IR Spectrum: Esters. [Link]

  • RSC Publishing. (1993). Gas-phase Infrared Spectrum of Indazole. [Link]

  • Shimadzu. Infrared Spectroscopy differences between biodiesel prepared from rapeseed and the edible rapeseed oil. [Link]

  • Asian Journal of Applied Chemistry Research. (2022, September 1). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. [Link]

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  • jchr.org. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data from analogous chemical structures and established laboratory safety protocols to ensure the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][5][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][5][6][7]

  • Acute Toxicity (Dermal & Inhalation): May be harmful in contact with skin or if inhaled.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][8]

These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. All waste generated, including the pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste.[9]

Hazard Summary Table:
Hazard ClassificationGHS CodePrecautionary Statement
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3][4]
Skin IrritationH315Causes skin irritation.[1][5][6][7]
Eye IrritationH319Causes serious eye irritation.[1][3][5][6][7]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][6][8]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the material.[9][10][11]

  • Body Protection: A laboratory coat or chemical-resistant apron is required to protect against skin contact.[9][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9]

Step-by-Step Disposal Protocol

The disposal of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid must be carried out in strict accordance with all federal, state, and local regulations.[1] The following protocol provides a systematic approach to its safe disposal as hazardous chemical waste.

Step 1: Waste Segregation and Categorization

Properly categorize all waste streams to ensure compliant disposal.

  • Unused or Expired Pure Compound: Treat as hazardous chemical waste.[9]

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, filter paper, and empty containers, must also be disposed of as hazardous waste.[9]

  • Solutions: Aqueous or solvent-based solutions containing the compound are to be collected and disposed of as liquid hazardous waste. Do not pour down the drain. [9][12]

Step 2: Containerization and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • For Solid Waste (Pure Compound and Contaminated Materials):

    • Collection: Carefully collect solid waste, minimizing dust generation.[9]

    • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • For Liquid Waste (Solutions):

    • Collection: Collect all solutions in a dedicated, leak-proof, and chemically compatible waste container.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid," and all associated hazard warnings (e.g., "Harmful," "Irritant").[9][10][13] If the waste is a solution, list all chemical constituents and their approximate percentages.[13]

Step 3: Storage

Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][13] This area should be away from incompatible materials such as strong oxidizing agents and acids.[6][14]

Step 4: Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][15][16]

Disposal Workflow Diagramdot

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Storage & Disposal A Generation of Waste (Pure Compound, Contaminated PPE, Solutions) B Categorize as Hazardous Waste A->B C Segregate Solid vs. Liquid Waste B->C D Select Appropriate Waste Container (e.g., HDPE) C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazard Pictograms D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Final Disposal at Approved Facility G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.